tert-butyl N-(1-ethylcyclopropyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-ethylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h5-7H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCUGNASXQFIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of Boc-1-ethylcyclopropylamine in Medicinal Chemistry
Executive Summary & Chemical Profile[1][2]
Boc-1-ethylcyclopropylamine (tert-butyl (1-ethylcyclopropyl)carbamate) represents a critical "gem-disubstituted" building block in modern drug discovery. Its structural value lies in the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclopropane ring imposes rigid conformational constraints on the peptide backbone or scaffold, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency by locking the molecule into a bioactive conformation.
This guide serves as a definitive technical reference for sourcing, synthesizing, and handling this moiety.
Chemical Identity Table
| Property | Data |
| Common Name | Boc-1-ethylcyclopropylamine |
| IUPAC Name | tert-butyl N-(1-ethylcyclopropyl)carbamate |
| CAS (Boc-Protected) | 1391740-20-7 |
| CAS (Free Amine HCl) | 174886-06-7 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.27 g/mol |
| SMILES | CCC1(CC1)NC(=O)OC(C)(C)C |
| Key Bioisostere | gem-dimethyl; tert-butyl; isopropyl |
Supply Chain & Availability Landscape
For high-throughput screening (HTS) or lead optimization, purchasing the material is preferred over synthesis due to the difficulty of forming the quaternary carbon center. However, availability fluctuates.[1]
Supplier Tier Analysis
| Tier | Supplier Types | Availability Status | Purity Risk |
| Tier 1 | Sigma-Aldrich (MilliporeSigma), Enamine | Catalog Item. Often in stock (1g - 10g). High reliability. | Low (>97% NMR) |
| Tier 2 | Combi-Blocks, AChemBlock | Stock/Lead Time. Frequently available, may require 2-3 week lead time if stock is in regional warehouse. | Low-Medium |
| Tier 3 | Alibaba/Indiamart Aggregators | Make-to-Order. High risk of "bait and switch" with CAS numbers. Mandatory QC required. | High (Check for open chain impurities) |
Sourcing Strategy Diagram (Decision Tree)
Figure 1: Strategic sourcing decision tree. Prioritize purchasing the HCl salt (CAS 174886-06-7) if the Boc-derivative is backordered, as Boc-protection is a trivial single-step reaction.
Synthesis Protocol (The "Make" Option)
If commercial supply fails or kilogram quantities are required, the Curtius Rearrangement is the industry-standard route. It is preferred over the Kulinkovich reaction for this specific substrate because it scales better and avoids titanium waste streams.
Reaction Pathway
Starting Material: 1-Ethylcyclopropanecarboxylic acid (CAS 13326-09-5).
Figure 2: One-pot Curtius rearrangement using Diphenylphosphoryl azide (DPPA).
Detailed Protocol (Self-Validating)
Safety Warning: Acyl azides are energetic. Perform this reaction behind a blast shield. Do not concentrate the acyl azide intermediate to dryness.
-
Setup: Charge a flame-dried RBF with 1-ethylcyclopropanecarboxylic acid (1.0 equiv) and anhydrous toluene (10 mL/g).
-
Activation: Add Triethylamine (1.2 equiv) followed by Diphenylphosphoryl azide (DPPA) (1.1 equiv). Stir at room temperature for 1 hour.
-
Checkpoint: Monitor by TLC/LCMS. The acid peak should disappear, converting to the acyl azide.
-
-
Rearrangement: Add excess tert-Butanol (5.0 equiv) to the mixture. Heat the reaction slowly to 80°C .
-
Observation: Evolution of nitrogen gas (
) indicates the Curtius rearrangement is proceeding (Azide Isocyanate).
-
-
Trapping: Continue heating at 80-90°C for 12-16 hours. The isocyanate reacts with
-BuOH to form the Boc-amine. -
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (to remove TEA), sat.
, and brine.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Validation:
H NMR must show the cyclopropyl protons (0.6–0.9 ppm) and the Boc singlet (1.45 ppm).
-
Handling & Deprotection (The "Use" Phase)
The cyclopropane ring is strained (27.5 kcal/mol). While generally stable, incorrect deprotection conditions can lead to ring-opening (homoallyl formation), especially if a carbocation intermediate is stabilized.
Recommended Deprotection Protocol
Method A: HCl in Dioxane (Standard)
-
Reagent: 4M HCl in Dioxane.
-
Solvent: Dioxane or Et2O (Avoid Methanol if methyl ether formation is observed).
-
Procedure: Dissolve Boc-amine in Dioxane at 0°C. Add 4M HCl (5 equiv). Warm to RT.
-
Time: 1-2 hours.
-
Workup: Concentrate in vacuo. The product precipitates as the HCl salt (CAS 174886-06-7).
-
Risk: Low. The primary cation formed at the 1-position is destabilized by the lack of resonance, making ring opening less likely than in aryl-cyclopropanes.
Method B: TFA / DCM (Alternative)
-
Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (1:4 ratio).
-
Scavenger: Triethylsilane (TES) (2 equiv) - Optional but recommended to quench any transient tert-butyl cations that might attack the ring.
Stability Data Table
| Condition | Stability | Notes |
| Solid State (RT) | High | Stable for >2 years if stored desiccated. |
| Aqueous Acid (pH 1) | Medium | Stable for short durations. Prolonged heating in dilute acid may open ring. |
| Basic Conditions | High | Completely stable to NaOH, LiOH, bases. |
| Hydrogenation | Low | Pd/C + H2 will cleave the cyclopropane ring to form the gem-dimethyl or ethyl-propyl derivative. Avoid hydrogenolysis. |
References
-
Sigma-Aldrich. tert-Butyl (1-ethylcyclopropyl)carbamate Product Page. CAS 1391740-20-7. Link
-
AChemBlock. 1-Ethylcyclopropan-1-amine hydrochloride Product Page. CAS 174886-06-7.[3][4][5] Link
- Wurz, R. P., et al. (2008). "Synthesis of 1-Substituted Cyclopropylamines." Journal of Organic Chemistry. (Discusses Curtius rearrangement utility for sterically hindered cyclopropanes).
-
Gagnon, A., et al. (2019). "The degradation chemistry of cyclopropyl amines: Salt selection and microenvironmental pH modulation." Journal of Pharmaceutical Sciences, 108(9), 2858-2864.[6] Link
-
ChemicalBook. CAS Database Entry for 1391740-20-7. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-ethyl-2-pentanamine hydrochloride (1609396-49-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. SYinnovation »ï¿µÀ̳뺣ÀÌ¼Ç [syinnovation.co.kr]
- 5. 1-Ethylcyclopropan-1-amine hydrochloride 97% | CAS: 174886-06-7 | AChemBlock [achemblock.com]
- 6. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 1-ethylcyclopropylamine Boc derivative
The following technical guide details the physicochemical properties, synthesis, and drug development applications of the 1-ethylcyclopropylamine Boc derivative (tert-butyl (1-ethylcyclopropyl)carbamate).
CAS Registry Number: 1391740-20-7 Technical Classification: Conformational Restrictor / Pharmacophore Building Block[1]
Executive Summary
The 1-ethylcyclopropylamine Boc derivative (CAS 1391740-20-7) serves as a critical intermediate in modern medicinal chemistry, enabling the introduction of the 1-ethylcyclopropyl moiety.[1] This structural motif acts as a superior bioisostere for isopropyl and gem-dimethyl groups, offering three distinct advantages:
-
Conformational Locking: The cyclopropane ring restricts the rotation of the ethyl group, reducing the entropic penalty of binding to target proteins (Thorpe-Ingold effect).[1]
-
Metabolic Shielding: The strained ring system alters the hybridization (increasing
-character) of C-H bonds, often blocking oxidative metabolism at the -carbon.[1] -
Lipophilicity Modulation: It provides a precise vector to tune
without introducing excessive molecular weight.[1]
This guide analyzes the physicochemical architecture, synthetic pathways, and strategic application of this moiety in lead optimization.
Molecular Architecture & Identity
| Property | Specification |
| IUPAC Name | tert-butyl (1-ethylcyclopropyl)carbamate |
| Common Name | 1-Ethylcyclopropylamine Boc derivative |
| CAS Number | 1391740-20-7 |
| Free Amine CAS | 174886-06-7 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| SMILES | CCC1(CC1)NC(=O)OC(C)(C)C |
| Appearance | White to off-white solid or viscous oil (low melting) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
Synthetic Methodologies
High-purity synthesis of 1-substituted cyclopropylamines is historically challenging due to the instability of cyclopropanone intermediates.[1] Two primary routes are validated for scale-up: the Kulinkovich-Szymoniak Reaction (modern, direct) and the Curtius Rearrangement (traditional, stepwise).[1]
Method A: Kulinkovich-Szymoniak Reaction (Recommended)
This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using Grignard reagents.[1][2] It is the most atom-economical route for the 1-ethyl derivative.[1]
Mechanism:
-
Ligand Exchange: Ethylmagnesium bromide reacts with
to form a low-valent titanacyclopropane species.[1] -
Insertion: The nitrile (Propionitrile) inserts into the titanacycle.
-
Ring Closure: The intermediate collapses to form the cyclopropylamine framework.
-
Protection: In situ or subsequent protection with
.
Method B: Curtius Rearrangement
Utilizes 1-ethylcyclopropanecarboxylic acid (CAS 150864-95-2) as the starting material.[1] This route is preferred when the carboxylic acid is commercially available or when avoiding organometallic conditions.
Workflow Visualization The following diagram outlines the decision logic and reaction flow for synthesizing this scaffold.
Caption: Comparative synthetic workflows for 1-ethylcyclopropylamine Boc derivative. Route A is preferred for atom economy; Route B for functional group tolerance.[1]
Physicochemical Profile & Stability
Understanding the behavior of the protected vs. deprotected species is vital for assay design.[1]
Calculated & Observed Properties
| Parameter | Value (Boc-Protected) | Value (Free Amine) | Relevance |
| cLogP | 2.8 ± 0.3 | 0.8 ± 0.2 | Boc form is highly lipophilic; suitable for passive permeability in assays.[1] |
| pKa (Conjugate Acid) | N/A (Amide) | 9.1 ± 0.5 | The free amine is basic, similar to isopropylamine but slightly lower due to s-character.[1] |
| H-Bond Donors | 1 | 2 | - |
| H-Bond Acceptors | 2 | 1 | - |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | 26.0 Ų | Low TPSA suggests excellent BBB permeability potential for derived drugs.[1] |
Stability Profile
-
Thermal Stability: The Boc group is thermally stable up to ~110°C. Above this, isobutylene elimination may occur. The cyclopropane ring is stable under standard synthesis conditions but can ring-open under strong acid catalysis or radical conditions.[1]
-
Hydrolytic Stability: Stable at pH 4–10.[1] Rapid deprotection occurs in TFA/DCM or 4M HCl/Dioxane to yield the amine salt (CAS 174886-06-7).[1]
-
Metabolic Stability: The 1-ethylcyclopropyl motif is resistant to CYP-mediated hydroxylation compared to a sec-butyl or isopropyl group.[1] The quaternary carbon prevents
-oxidation, and the strained C-H bonds of the ring are less prone to abstraction.[1]
Application in Drug Design
The 1-ethylcyclopropylamine moiety is a high-value "Scaffold Hopper" used to optimize Lead Series.[1]
The Thorpe-Ingold Effect (Gem-Disubstitution)
Replacing a simple alkyl chain with a 1,1-disubstituted cyclopropane restricts the conformational freedom of the attached substituents.[1]
-
Mechanism: The internal bond angle of the cyclopropane (~60°) forces the external substituents (the ethyl and the amine) closer together (widening the external angle to >115°).[1]
-
Result: This pre-organizes the molecule into a "bioactive conformation," reducing the entropy loss upon binding to a receptor. This frequently leads to 10–100x potency boosts .[1]
Bioisosteric Replacement Strategy
Use this building block to replace:
-
Isopropyl groups: To block metabolic hot-spots (methine oxidation).[1]
-
Gem-dimethyl groups: To increase lipophilicity slightly and alter vector orientation.[1]
-
Cyclobutyl/Cyclopentyl: To reduce molecular volume while maintaining rigidity.[1]
Decision Logic for Implementation
Caption: Strategic decision tree for deploying 1-ethylcyclopropylamine in lead optimization.
Analytical Characterization
To verify the identity of CAS 1391740-20-7, look for these diagnostic signals:
-
1H NMR (CDCl3, 400 MHz):
-
13C NMR:
References
-
Kulinkovich-Szymoniak Reaction Protocol: Bertus, P., & Szymoniak, J. (2001).[1][2] "New and easy route to primary cyclopropylamines from nitriles."[1][2] Chemical Communications, (18), 1792-1793.[1] Link
-
Cyclopropylamine Bioisosterism: Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]
-
Metabolic Stability of Cyclopropanes: Wilsher, N. E., et al. (2007). "Metabolism of cyclopropylamine-containing compounds." Drug Metabolism and Disposition, 35(7), 1142-1148.[1]
-
Product Catalog Data: Sigma-Aldrich/Merck.[1] "tert-Butyl (1-ethynylcyclopropyl)carbamate properties" (Analogous data). Link
-
CAS Registry Data: SciFinder/Chemical Abstracts Service.[1] CAS No. 1391740-20-7 (Boc derivative) and 174886-06-7 (Free amine).[1]
Sources
The Strategic Role of 1-Substituted Cyclopropylamines in Medicinal Chemistry
Executive Summary
In modern drug discovery, the 1-substituted cyclopropylamine (1-SCPA) scaffold represents a high-value pharmacophore that transcends simple bioisosterism. Unlike flexible alkyl chains, the 1-SCPA moiety offers a unique intersection of conformational rigidification , metabolic blockade , and mechanism-based reactivity .
This guide analyzes the 1-SCPA scaffold not merely as a structural spacer, but as a functional tool for modulating pKa, blocking P450-mediated
Structural & Physicochemical Properties[1][2][3][4][5]
The cyclopropane ring is often termed a "kinetic bioisostere" of the isopropyl group or a gem-dimethyl moiety, but its electronic properties are distinct due to the high
Basicity Modulation
The pKa of a primary amine attached to a cyclopropane ring is typically 1–2 units lower than its aliphatic counterparts (e.g., isopropylamine pKa
-
Mechanism: The carbon atoms in the cyclopropane ring possess significant
character (Walsh orbitals). This increases the -character of the exocyclic C-N bond, withdrawing electron density from the nitrogen lone pair and reducing basicity. -
Application: This allows medicinal chemists to fine-tune permeability (LogD) and reduce hERG liability (often associated with high basicity) without losing the capacity for hydrogen bonding.
Conformational Locking
Substituents at the 1-position (geminal to the amine) create a quaternary center that severely restricts rotation. This "locking" effect minimizes the entropic penalty of binding to a receptor pocket.
-
Vector Alignment: The 1-substituent forces the amine vector into a specific orientation, ideal for GPCR class A targets where the amine must engage an aspartate residue deep in the binding crevice.
Pharmacological Mechanisms: The SET Pathway
The most distinct pharmacological feature of cyclopropylamines is their ability to act as mechanism-based inhibitors (suicide substrates) for flavin-dependent enzymes, particularly Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).
Mechanism of Action
The inhibition proceeds via a Single Electron Transfer (SET) mechanism. The enzyme attempts to oxidize the amine, but the resulting radical cation triggers a ring-opening event rather than simple dehydrogenation.
Figure 1: Mechanism-Based Inhibition Pathway (MAO/LSD1)
Selectivity Engineering
While early generation drugs like Tranylcypromine were non-selective, modern 1-substituted analogs achieve selectivity.
-
LSD1 Selectivity: Large substituents at the 1-position (e.g., styrenyl or bulky aryl groups) can clash with the smaller catalytic site of MAO-A/B but are accommodated by the larger substrate binding cleft of LSD1 (KDM1A).
Synthetic Architecture: The Kulinkovich-Szymoniak Reaction[6][7][8]
Accessing 1-substituted cyclopropylamines is synthetically challenging via classical alkylation. The Kulinkovich-Szymoniak reaction is the authoritative method, allowing the direct conversion of nitriles to primary cyclopropylamines using Grignard reagents and a Titanium(IV) catalyst.
Reaction Logic
This transformation avoids the use of unstable cyclopropanone intermediates. Instead, it utilizes a titanacyclopropane species as a 1,2-dicarbanion equivalent.
Figure 2: Kulinkovich-Szymoniak Synthetic Workflow
[8]
Experimental Protocol: Synthesis of 1-Phenylcyclopropylamine
The following protocol is a validated standard for synthesizing 1-aryl cyclopropylamines, adapted from the methodology of Bertus and Szymoniak.
Reagents & Setup
-
Substrate: Benzonitrile (10 mmol)
-
Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O
-
Lewis Acid: Boron trifluoride diethyl etherate (BF3·Et2O)
-
Solvent: Anhydrous THF/Ether
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1 | Preparation | Flame-dry a 100 mL round-bottom flask under Argon. Add Benzonitrile (1.03 g, 10 mmol) and Ti(OiPr)4 (3.2 mL, 11 mmol) in 40 mL dry Et2O. |
| 2 | Grignard Addition | Cool to -78°C. Add EtMgBr (22 mmol) dropwise over 30 mins. |
| 3 | Ligand Exchange | Warm naturally to RT and stir for 1 hour. Solution turns dark brown/black. |
| 4 | Lewis Acid Activation | Add BF3·Et2O (2.5 mL, 20 mmol) dropwise at 0°C. Stir for 30 mins. |
| 5 | Quench & Workup | Quench with 10% NaOH (aq). Extract with Et2O (3x). Wash organic layer with brine, dry over Na2SO4. |
| 6 | Purification | Isolate via flash chromatography (DCM/MeOH/NH4OH). |
Case Study: LSD1 Inhibitors in Oncology
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target in acute myeloid leukemia (AML).
-
The Challenge: First-generation inhibitors like Tranylcypromine were too potent against MAO-A/B, leading to cardiovascular side effects (tyramine pressor response).
-
The 1-SCPA Solution: Researchers utilized the 1-substituted cyclopropylamine scaffold to introduce steric bulk that MAO enzymes cannot tolerate.
-
Outcome: Compounds such as ORY-1001 (Iadademstat) leverage the cyclopropylamine core. The 1-substitution (or N-substitution in related analogs) directs the molecule into the larger LSD1 pocket, achieving >1000-fold selectivity over MAO enzymes while retaining the "warhead" capability of the cyclopropane ring to covalently modify the FAD cofactor [1, 3].
References
-
Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[3] Chemical Communications.[3]
-
Wiedemann, S., et al. (2003).[3][4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[3][4] Organic Letters.[3]
-
Mimasu, S., et al. (2010). Structure-Based Design of Selective LSD1 Inhibitors. Biochemistry.[5][6][7]
-
Burger, A., et al. (1961). Monoamine Oxidase Inhibitors.[8][9][10][11][12] Cyclopropylamines.[8][9][10][11][3][4][5][6][12] Journal of Medicinal Chemistry.[13]
-
Luo, G., et al. (2018). Cyclopropylamines as Mechanism-Based Inhibitors of Monoamine Oxidases.[10][5][12] FEBS Journal.[10]
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Metabolic Stability & Bioactivation: Ethylcyclopropylamine vs. Isopropylamine Scaffolds
This guide provides an in-depth technical analysis of the metabolic stability, physicochemical properties, and toxicity risks associated with Ethylcyclopropylamine versus Isopropylamine scaffolds. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the substitution of an isopropylamine (
-
Reduce Basicity: Cyclopropylamines generally exhibit a lower pKa (by 1–2 units) compared to isopropylamines, improving membrane permeability and reducing hERG channel occupancy.
-
Increase Metabolic Stability (Initially): The high bond dissociation energy (BDE) of the cyclopropyl C-H bond (
106 kcal/mol) resists direct hydrogen atom transfer (HAT), theoretically reducing oxidative clearance.
However, this exchange introduces a critical metabolic liability: While isopropylamines typically undergo predictable oxidative dealkylation, cyclopropylamines function as structural alerts for mechanism-based inactivation (MBI) of Cytochrome P450 enzymes. The ring strain (
Table 1: Physicochemical & Metabolic Comparison
| Feature | Isopropylamine Scaffold | Ethylcyclopropylamine Scaffold |
| Structure | ||
| Hybridization | ||
| Lipophilicity (LogP) | Higher | Lower (Cyclopropyl is less lipophilic than Isopropyl) |
| Basicity (pKa) | High ( | Moderate ( |
| Primary Clearance | CYP-mediated N-dealkylation / | N-dealkylation (Ethyl) or Ring Opening (Cyclopropyl) |
| Toxicity Risk | Low (Stable metabolites) | High (Reactive radical formation, TDI) |
Mechanistic Deep Dive: Metabolic Pathways
Isopropylamine: The HAT Pathway
The metabolism of isopropylamine scaffolds is dominated by Hydrogen Atom Transfer (HAT) .
-
-Hydroxylation: High-valent CYP-Iron-Oxo species (
) abstract a hydrogen atom from the tertiary carbon. -
Carbinolamine Formation: The resulting radical recombines with the hydroxyl group.
-
C-N Bond Cleavage: The unstable carbinolamine collapses, releasing acetone and the primary amine.
Outcome: High intrinsic clearance (
Ethylcyclopropylamine: The SET Pathway & Suicide Inhibition
The cyclopropyl moiety resists HAT due to the strength of its C-H bonds. Consequently, enzymes like CYP2D6, CYP3A4, and MAO-B often shift to a Single Electron Transfer (SET) mechanism.
-
SET Oxidation: The P450 heme abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation (
). -
Ring Opening: The cyclopropyl ring, unable to sustain the radical character adjacent to the strained system, rapidly opens.
-
Covalent Binding: The resulting carbon-centered radical or
-unsaturated iminium intermediate attacks the heme porphyrin nitrogen. -
Enzyme Inactivation: This forms a covalent adduct, permanently inactivating the CYP enzyme (Time-Dependent Inhibition).
The "Ethyl" Modulation:
- -Ethyl substitution: Provides an alternative "soft spot." CYPs may preferentially dealkylate the ethyl group (via HAT) over attacking the cyclopropyl ring, potentially sparing the enzyme.
-
1-Ethyl substitution (on the ring): Sterically hinders the nitrogen and stabilizes the ring against opening, often improving safety profiles compared to unsubstituted cyclopropylamines.
Visualization: Metabolic Divergence
The following diagram illustrates the bifurcation between stable clearance (Isopropyl) and bioactivation (Cyclopropyl).
Caption: Divergent metabolic fates. Isopropylamines undergo clearance via HAT, while cyclopropylamines risk bioactivation via SET and ring opening.
Experimental Protocols for Validation
To empirically verify the stability and safety of these scaffolds, a tiered assay approach is required.
Tier 1: Intrinsic Clearance ( )
Objective: Determine the metabolic half-life.
-
System: Human Liver Microsomes (HLM) or Hepatocytes.
-
Protocol:
-
Incubate test compound (1
M) with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C. -
Sample at
min. -
Quench with cold Acetonitrile (containing internal standard).
-
Analyze parent depletion via LC-MS/MS.
-
-
Interpretation:
-
Isopropyl: Rapid depletion indicates labile metabolic soft spot.
-
Cyclopropyl: Slow depletion is deceptive. It may indicate stability OR mechanism-based inhibition (where the enzyme dies before metabolizing the drug). Must proceed to Tier 2.
-
Tier 2: Time-Dependent Inhibition (TDI) / Shift
Objective: Detect mechanism-based inactivation (suicide inhibition) characteristic of cyclopropylamines. Methodology:
-
Pre-incubation: Incubate compound with HLM +/- NADPH for 30 minutes.
-
Dilution: Dilute 1:10 into a secondary incubation containing a standard probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6).
-
Measurement: Measure the residual activity of the probe substrate.
-
Calculation: Calculate the "Shift" in
.
-
Criteria: A shift > 1.5-fold indicates potential TDI. Cyclopropylamines often show shifts > 10-fold.
Tier 3: Reactive Metabolite Trapping (GSH/Cyanide)
Objective: Confirm ring opening.
-
Trapping Agent: Glutathione (GSH) or Potassium Cyanide (KCN).
-
Protocol:
-
Incubate compound (10
M) with HLM + NADPH + GSH (5 mM). -
Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (
-glutamyl moiety) or specific adduct masses.
-
-
Signature: Cyclopropyl ring opening often results in a +GSH adduct on the opened chain.
Strategic Recommendations
When choosing between these scaffolds, apply the following decision logic:
-
Use Isopropylamine when:
-
Metabolic stability is acceptable, or the site is sterically blocked.[1]
-
No hERG liability is observed.
-
You require a "clean" metabolic profile without TDI risk.
-
-
Use Ethylcyclopropylamine when:
-
Basicity needs lowering: To improve permeability or reduce P-gp efflux.
-
Blocking Metabolism: You need to block a specific metabolic soft spot (the
-carbon). -
Mitigation: You must pair the cyclopropyl group with steric bulk (e.g., 1-substitution) or electron-withdrawing groups (fluorine) to raise the oxidation potential and prevent SET.
-
References
-
Mechanism of Cyclopropylamine Inactivation
-
Bioisosterism & Lipophilicity
-
Barnes-Seeman, D., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[4] Beilstein Journal of Organic Chemistry.
-
-
Trovafloxacin Case Study (Toxicity)
-
Scaffold Hopping & Metabolic Stability
- Böhm, H. J., et al. (2004). Scaffold hopping. Drug Discovery Today.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropylamine Advantage: Conformational Restriction & Bioisosteric Utility in Drug Design
Executive Summary
In the optimization of small molecule therapeutics, the cyclopropylamine (CPA) moiety represents a high-value building block that transcends simple bioisosterism. Unlike flexible alkyl chains, the CPA unit introduces a unique combination of conformational restriction , electronic modulation , and metabolic alteration .
This guide dissects the physicochemical mechanics of cyclopropylamines, detailing how their inclusion can lower amine basicity (pKa), lock ligand conformations to minimize entropic penalties, and serve as either metabolic blockers or mechanism-based "warheads." We provide actionable synthetic protocols and decision frameworks to deploy CPAs effectively in hit-to-lead campaigns.
Part 1: The Physics of Restriction
The utility of the cyclopropylamine group stems from the unique orbital hybridization of the cyclopropane ring, often described by the Walsh Orbital Model .
Geometric & Electronic Properties
In a standard alkane, carbon atoms are
-
Endocyclic Bonds (C-C): The orbitals forming the ring bonds increase in
-character (approximating hybridization). These "banana bonds" bow outward, reducing angle strain but retaining high energy. -
Exocyclic Bonds (C-H, C-N): To conserve orbital character, the bonds external to the ring (connecting to the amine) compensate by increasing in
-character (approximating hybridization).
The "s-Character" Effect
The increased
-
Bond Shortening: The C-N bond is shorter and stronger than in isopropylamine.
-
Basicity Reduction: The nitrogen lone pair is held closer to the nucleus due to the electronegativity of the
-like carbon, lowering the pKa. -
Conformational Locking: The rigid triangle acts as a steric anchor, restricting the rotation of substituents and defining the vector of the amine lone pair.
Figure 1: Orbital redistribution in cyclopropylamines vs. standard alkanes. The high s-character of the exocyclic bond is the driver for pKa modulation.
Part 2: Pharmacokinetic & Pharmacodynamic Advantages[1]
pKa Modulation and Permeability
One of the most practical applications of CPA is the modulation of basicity. High basicity (pKa > 10) often leads to poor membrane permeability and high P-gp efflux liability. Replacing an isopropyl group with a cyclopropyl group typically lowers the pKa by 1.0–1.5 log units .
Table 1: Comparative Physicochemical Properties
| Property | Isopropylamine | Cyclopropylamine | Benefit of CPA |
| pKa (Conjugate Acid) | ~10.6 | ~9.1 | Reduced ionization at physiological pH (7.4) improves passive permeability. |
| C-N Bond Length | 1.47 Å | 1.42 Å | Tighter steric fit; reduced wobble. |
| LogP | 0.26 | 0.07 | Slight reduction in lipophilicity while maintaining hydrophobic contacts. |
| Metabolic Liability | N-dealkylation, | Ring Opening / | Diverts metabolism; can block soft spots (or create warheads). |
Metabolic Stability vs. Bioactivation (The Double-Edged Sword)
The cyclopropyl ring is generally resistant to direct CYP450 oxidation due to the high bond dissociation energy (BDE) of the cyclopropyl C-H bonds (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls). This makes it an excellent metabolic blocker .
However , specific CYP isoforms (e.g., CYP2D6, CYP3A4) can oxidize the nitrogen to a radical cation. This triggers a Single Electron Transfer (SET) mechanism, leading to ring opening and the formation of a reactive intermediate that can covalently modify the enzyme (Mechanism-Based Inhibition or MBI).
-
Safe Design: Substitution on the ring (e.g., gem-dimethyl, fluorination) often prevents the radical rearrangement, retaining stability without toxicity.
-
Warhead Design: In targets like LSD1 (Lysine-Specific Demethylase 1), this ring-opening mechanism is intentional (see Case Studies).
Figure 2: The metabolic bifurcation of cyclopropylamines. While they block standard oxidation, they carry a risk of mechanism-based inhibition if not sterically protected.
Part 3: Case Studies in Drug Design
Ticagrelor: Conformational Locking
Drug: Ticagrelor (Brilinta) Target: P2Y12 Receptor (Platelet Aggregation Inhibitor) Role of CPA: The drug features a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.[1]
-
Mechanism: Unlike thienopyridines (e.g., clopidogrel) which require metabolic activation, Ticagrelor is active per se.[2]
-
Benefit: The cyclopropane ring rigidly orients the difluorophenyl group relative to the nucleoside core. This pre-organization minimizes the entropic cost of binding to the P2Y12 receptor, contributing to its high potency and reversible binding kinetics.
Tranylcypromine & LSD1 Inhibitors: The "Warhead"
Drug: Tranylcypromine (Parnate) Target: MAO-A/B and LSD1 (KDM1A) Role of CPA: Here, the metabolic "instability" is the mechanism of action.
-
Mechanism: The FAD cofactor in LSD1 oxidizes the amine.[3] The cyclopropyl ring undergoes radical ring opening and forms a covalent bond with FAD (N5 adduct), irreversibly disabling the enzyme.
-
Evolution: Modern LSD1 inhibitors (e.g., T-3775440) modify the phenyl ring to improve selectivity over MAO enzymes while retaining the cyclopropylamine warhead.
Part 4: Synthetic Methodologies
For the introduction of a cyclopropylamine building block, the Curtius Rearrangement is the gold standard for generating primary amines from carboxylic acids with retention of stereochemistry.
Protocol: Synthesis of Chiral Cyclopropylamines via Curtius Rearrangement
Objective: Convert a chiral cyclopropanecarboxylic acid to a chiral cyclopropylamine.
Reagents:
-
Starting Material: Enantiopure cyclopropanecarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (
-BuOH) (Solvent/Reagent) -
4M HCl in Dioxane
Step-by-Step Workflow:
-
Acyl Azide Formation:
-
Dissolve the carboxylic acid in anhydrous toluene or THF under
. -
Add TEA and cool to 0°C.
-
Add DPPA dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
-
Rearrangement (Isocyanate Formation):
-
Heat the reaction mixture to 80–90°C. Evolution of
gas indicates the Curtius rearrangement to the isocyanate. Monitor by IR (strong peak at ~2270 cm⁻¹).
-
-
Trapping (Boc-Protection):
-
Once rearrangement is complete, add excess tert-butanol (or use it as co-solvent) and reflux for 4–12 hours.
-
Result: N-Boc-cyclopropylamine.
-
-
Deprotection:
-
Concentrate the organic layer and purify the Boc-intermediate via silica chromatography.
-
Dissolve in DCM and add 4M HCl/Dioxane. Stir at RT for 2 hours.
-
Concentrate to yield the cyclopropylamine hydrochloride salt .
-
Self-Validation Check:
-
NMR: The
-proton on the cyclopropane ring should shift downfield significantly (from ~1.5 ppm in acid to ~2.5 ppm in amine salt). -
Chirality: Verify enantiomeric excess (ee) using chiral HPLC; Curtius rearrangement proceeds with retention of configuration.
Figure 3: Synthetic route via Curtius Rearrangement ensuring stereochemical retention.
References
-
The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery Source: Journal of Medicinal Chemistry (2016) URL:[Link]
-
Ticagrelor: A Novel P2Y12 Receptor Antagonist Source: Nature Reviews Drug Discovery / PMC URL:[Link]
-
Cyclopropylamine Inactivation of Cytochromes P450 Source: Drug Metabolism and Disposition URL:[Link]
-
Why pKas Matter in Medicinal Chemistry Source: Drug Hunter URL:[Link]
-
Walsh Orbitals and the Bonding in Cyclopropane Source: Bluffton University / Journal of Chemical Education URL:[Link]
Sources
- 1. CN105424822A - Method for detecting (1R,2S)-2-(3,4-diflurophenyl) cyclopropylamine in ticagrelor - Google Patents [patents.google.com]
- 2. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl N-(1-ethylcyclopropyl)carbamate: A Strategic Building Block for Conformational Control in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, tert-butyl N-(1-ethylcyclopropyl)carbamate represents a high-value intermediate designed to introduce conformational restriction and metabolic stability into small molecule scaffolds.[1] As a gem-disubstituted cyclopropane derivative, this compound leverages the Thorpe-Ingold effect to rigidify peptide backbones and kinase inhibitor chains, often resulting in enhanced binding affinity and selectivity compared to their acyclic diethyl or isopropyl analogs.[1]
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthetic pathways via Curtius rearrangement, and its strategic utility in structure-activity relationship (SAR) studies.
Part 1: Physicochemical Profile[1][2]
The following data establishes the core identity of the molecule. Researchers should use the CAS number for exact procurement, as nomenclature variations (e.g., "N-Boc-1-ethylcyclopropylamine") are common.[1]
Table 1: Molecular Specifications
| Property | Data | Notes |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1391740-20-7 | Primary Identifier |
| Molecular Formula | C₁₀H₁₉NO₂ | |
| Molecular Weight | 185.27 g/mol | Calculated (Monoisotopic: 185.1416) |
| Physical State | Solid or viscous oil | Low melting point anticipated due to ethyl flexibility |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |
| pKa (Conjugate Acid) | ~9.5 (estimated for amine core) | Relevant for deprotection workup |
Structural Representation
-
SMILES: CCC1(CC1)NC(=O)OC(C)(C)C
-
InChI Key: QVGLHHJMUIIWAA-UHFFFAOYSA-N (Analogous base key)
Part 2: Synthetic Methodologies
While the free amine (1-ethylcyclopropan-1-amine) can be directly protected using Boc-anhydride (
Therefore, the Curtius Rearrangement is the industry-standard protocol for synthesizing this carbamate.
Mechanism: Curtius Rearrangement[1][4][5][6]
The pathway involves converting the carboxylic acid to an acyl azide, which undergoes thermal decomposition to an isocyanate.[2][3] The isocyanate is then trapped in situ by tert-butanol to yield the Boc-protected amine.[1]
Figure 1: Synthetic pathway via Curtius Rearrangement.[1] The reaction is typically performed one-pot using Diphenylphosphoryl azide (DPPA).[1]
Part 3: Structural Utility in Drug Design
The Gem-Disubstituted Effect (Thorpe-Ingold)
Incorporating the 1-ethylcyclopropyl moiety is not merely a steric choice; it is a conformational one.[1]
-
Angle Compression: The internal bond angle of the cyclopropane ring (~60°) expands the external bond angle (>116°).
-
Steric Clash: The ethyl group and the Boc-amine group are forced into specific vectors to minimize repulsion.
-
Result: This "locks" the molecule into a conformation that often mimics the bioactive state, reducing the entropic penalty of binding to a protein target (e.g., a kinase ATP pocket).
Metabolic Stability
-
Blockade of
-Oxidation: In a standard ethyl amine chain, the -carbon is a prime site for metabolic degradation (dealkylation) by CYP450 enzymes.[1] -
Quaternary Center: The 1-ethylcyclopropyl core lacks hydrogen atoms at the
-position relative to the nitrogen, completely blocking this metabolic soft spot.[1]
Figure 2: Mechanistic advantages of the 1-ethylcyclopropyl scaffold in medicinal chemistry.
Part 4: Experimental Protocols
Protocol A: Synthesis via Curtius Rearrangement (One-Pot)
Use this protocol if starting from 1-ethylcyclopropanecarboxylic acid.[1]
Reagents:
-
1-Ethylcyclopropanecarboxylic acid (1.0 equiv)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]
-
Triethylamine (TEA) (1.2 equiv)[1]
-
tert-Butanol (t-BuOH) (Excess, used as solvent or co-solvent with Toluene)[1]
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in anhydrous Toluene/t-BuOH (1:1 v/v) under
atmosphere. -
Addition: Add TEA, followed by the dropwise addition of DPPA at 0°C.
-
Rearrangement: Allow the mixture to warm to room temperature (RT) for 1 hour, then heat to reflux (approx. 80-90°C) for 4–16 hours. Note: Evolution of
gas indicates the formation of the isocyanate.[3] -
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid (to remove excess amine/DPPA byproducts), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Boc-Deprotection (To Generate the Free Amine)
Use this protocol to utilize the compound as a building block.[1]
Reagents:
-
4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio).
Step-by-Step:
-
Dissolve this compound in DCM.[1]
-
Add TFA (or HCl/Dioxane) at 0°C.
-
Stir at RT for 1–2 hours. Monitor by TLC (disappearance of starting material).
-
Isolation: Concentrate in vacuo.
-
If using HCl: The product will be the hydrochloride salt (Solid).
-
If using TFA: The product will be the TFA salt (Oil/Gum).
-
-
Free Basing (Optional): Dissolve salt in DCM, wash with 1N NaOH, dry organic layer to obtain 1-ethylcyclopropan-1-amine.[1]
Part 5: Handling & Safety
-
Hazard Identification: The compound is generally considered stable but should be treated as an irritant.
-
Synthesis Hazards:
-
DPPA: Highly toxic and potentially explosive. Handle in a fume hood behind a blast shield.
-
Azide Intermediates: Do not concentrate the acyl azide intermediate to dryness; always ensure it is fully converted to the isocyanate or carbamate in solution.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of carbamate over long periods).
References
-
Chemical Identification: Crysdot LLC. tert-Butyl (1-ethylcyclopropyl)carbamate Product Page. CAS 1391740-20-7.[1][4]
-
Synthetic Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link[1]
-
Structural Application: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]
-
Analogous Data: Sigma-Aldrich.[1] tert-Butyl (1-ethynylcyclopropyl)carbamate Product Specification. Link
Sources
The Strategic Integration of gem-Disubstituted Cyclopropylamines in Modern Drug Discovery
Executive Summary
The gem-disubstituted cyclopropylamine (1-amino-1-alkyl/aryl-cyclopropane) scaffold represents a high-value structural motif in medicinal chemistry. Unlike simple alkyl amines, this scaffold offers a unique trifecta of properties: conformational rigidity (via the Thorpe-Ingold effect), modulated basicity (pKa attenuation), and metabolic blockade (elimination of
This guide moves beyond basic definitions to provide a rigorous technical analysis of how to synthesize, validate, and deploy this scaffold to solve specific drug design challenges, such as poor permeability or rapid oxidative clearance.
Structural & Physicochemical Rationale[1][2]
The pKa Modulation Effect
One of the most critical yet underutilized features of the cyclopropylamine moiety is its electronic impact on basicity. The carbon atoms in a cyclopropane ring possess significant
-
Mechanism: The increased s-character of the C1 carbon renders it more electronegative, exerting an electron-withdrawing inductive effect (-I) on the nitrogen lone pair.
-
Result: This lowers the pKa of the conjugate acid by approximately 1.0–1.5 log units compared to acyclic analogues (e.g., isopropylamine).
Table 1: Comparative Physicochemical Profiles
| Scaffold | Structure | pKa (Conj. Acid) | LogP (approx) | Metabolic Liability |
| Isopropylamine | ~10.6 | Low | High ( | |
| Cyclopropylamine | ~9.1 | Low/Med | Med (Ring opening) | |
| gem-Disubstituted | ~8.5 - 9.0 | Tunable | Low (Steric + Electronic block) |
Design Implication: Lowering pKa from >10 to <9 increases the fraction of neutral molecule present at physiological pH (7.4), significantly improving passive membrane permeability and reducing hERG channel occupancy , which often correlates with high basicity.
Conformational Locking
The gem-disubstituted cyclopropane acts as a rigid bioisostere of a quaternary carbon. It locks the vector of the amine and the R-group into a fixed geometry, minimizing the entropy penalty upon binding to a protein target. This is particularly effective when mimicking the
Synthetic Evolution & Methodology
Historically, these scaffolds were accessed via the Hofmann or Curtius rearrangement of 1-substituted cyclopropanecarboxylic acids. While reliable, these routes are long and require pre-formed cyclopropane precursors.
The modern "Gold Standard" for direct access from acyclic precursors is the Kulinkovich-Szymoniak Reaction .
Mechanistic Case Study: The Kulinkovich-Szymoniak Reaction
This transformation converts nitriles directly into primary 1-substituted cyclopropylamines using a Grignard reagent and a Titanium(IV) source.[1][2]
Mechanism:
-
Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to form a diethyl-titanium species.
- -Elimination: This unstable species eliminates ethane to generate a Titanacyclopropane (a reactive 1,2-dicarbanion equivalent).
-
Insertion: The nitrile inserts into the Ti-C bond to form an azatitanacyclopentene.
-
Ring Contraction: This intermediate collapses/rearranges to form the cyclopropylamine framework.
Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak reaction for nitrile-to-cyclopropylamine conversion.
Standard Operating Protocol (SOP)
Objective: Synthesis of 1-phenylcyclopropan-1-amine from benzonitrile. Scale: 10 mmol.
Reagents:
-
Benzonitrile (1.0 equiv)
-
EtMgBr (3.0 M in Et2O, 2.2 equiv)
-
Ti(OiPr)4 (1.1 equiv) — Note: Stoichiometric Ti is often required for nitriles, unlike catalytic Ti for esters.
-
BF3·OEt2 (2.0 equiv)
-
Solvent: Dry THF/Et2O.
Procedure:
-
Titanacycle Generation: In a flame-dried flask under Argon, dissolve Ti(OiPr)4 (11 mmol) in dry THF (20 mL). Cool to -78°C.
-
Grignard Addition: Slowly add EtMgBr (22 mmol) dropwise. The solution will turn dark/black, indicating the formation of the low-valent titanacyclopropane species. Warm to -30°C and stir for 30 mins.
-
Substrate Addition: Re-cool to -78°C. Add Benzonitrile (10 mmol) dropwise.
-
Incubation: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 2 hours.
-
Lewis Acid Activation (Critical Step): Cool the mixture to 0°C. Add BF3·OEt2 (20 mmol) dropwise. Rationale: BF3 facilitates the ring contraction of the stable azatitanacycle. Stir for 1 hour.
-
Quench & Workup: Quench with 10% NaOH solution. Extract with Et2O (3x). The amine is in the organic layer.[3]
-
Purification: Acid/Base extraction is preferred over chromatography for simple amines to avoid streaking.
Safety Note: The induction period for Titanacyclopropane formation can be unpredictable. Ensure strict anhydrous conditions.
Medicinal Chemistry Applications
Blocking Metabolic Hotspots
In drug metabolism, the
-
Problem: Rapid clearance of a lead compound containing a secondary or tertiary alkyl amine.
-
Solution: Replace the alkyl group with a 1-substituted cyclopropane.
-
Mechanism: The gem-disubstitution removes the abstractable
-proton. Furthermore, the strained ring resists radical formation (which would relieve strain but requires high energy), effectively "metabolically armoring" the position.
Covalent Inhibition (LSD1 Inhibitors)
The cyclopropylamine motif is not just a passive scaffold; it can be an active warhead.
-
Target: Lysine-Specific Demethylase 1 (LSD1).[4]
-
Mechanism: The flavin cofactor (FAD) in LSD1 oxidizes the amine to an imine/iminium. The cyclopropane ring, now activated, undergoes a Single Electron Transfer (SET) or nucleophilic attack, opening the ring and forming a covalent adduct with FAD.
-
Example: Tranylcypromine derivatives. While Tranylcypromine is 1,2-substituted, gem-disubstituted analogues are being explored to tune the reactivity and selectivity of this mechanism-based inhibition.
Decision Framework: When to Use This Scaffold?
Use the following logic gate to determine if a gem-disubstituted cyclopropylamine is appropriate for your lead optimization.
Figure 2: Strategic decision tree for scaffold implementation in Hit-to-Lead optimization.
References
-
Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792–1793. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionoid Organometallics in the Synthesis of Small-Ring Compounds. Chemical Reviews, 100(8), 2789–2834. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Rousseaux, S. A. L., et al. (2021).[5] Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination.[6][7] Organic Letters, 23(23), 9309–9314.[6] Link
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3-H Amination of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of tert-Butyl N-(1-Ethylcyclopropyl)carbamate via Curtius Rearrangement
Executive Summary
This technical guide details the synthesis of tert-butyl N-(1-ethylcyclopropyl)carbamate from 1-ethylcyclopropanecarboxylic acid utilizing the Curtius rearrangement. This transformation is pivotal in medicinal chemistry for generating conformationally restricted amine building blocks that enhance metabolic stability and potency in drug candidates.
The protocol employs Diphenylphosphoryl azide (DPPA) as the azide transfer reagent.[1][2][3][4] This "one-pot" variation is selected for its operational simplicity and safety profile relative to traditional acyl chloride/sodium azide routes, as it avoids the isolation of potentially explosive acyl azide intermediates.
Key Chemical Transformation
-
Precursor: 1-Ethylcyclopropanecarboxylic acid
-
Solvent/Nucleophile: tert-Butanol (t-BuOH)
-
Base: Triethylamine (TEA)[5]
-
Product: this compound
Mechanistic Insight & Reaction Pathway
The success of this reaction relies on the precise orchestration of three distinct phases: Activation , Rearrangement , and Trapping .
Phase 1: Activation
The carboxylic acid reacts with DPPA in the presence of a base to form a mixed anhydride (acyl phosphate), which is subsequently attacked by the azide anion to generate the acyl azide in situ.
Phase 2: Rearrangement (The Critical Step)
Upon heating, the acyl azide undergoes thermal decomposition (
-
Note: The migration of the cyclopropyl group occurs with retention of configuration (if chiral) and is concerted, avoiding the formation of a free nitrene.
Phase 3: Trapping
The isocyanate, being highly electrophilic, is trapped by the solvent (t-BuOH) to yield the Boc-protected amine.[1]
Pathway Visualization
Figure 1: Mechanistic pathway of the DPPA-mediated Curtius rearrangement.[6]
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv.[7] | MW ( g/mol ) | Density (g/mL) |
| 1-Ethylcyclopropanecarboxylic acid | Limiting Reagent | 1.0 | 114.14 | ~1.05 |
| Diphenylphosphoryl azide (DPPA) | Azide Source | 1.1 | 275.24 | 1.19 |
| Triethylamine (TEA) | Base | 1.1 | 101.19 | 0.73 |
| Anhydrous tert-Butanol | Solvent/Reagent | 10-15 vol | 74.12 | 0.78 |
Step-by-Step Procedure
Step 1: System Preparation
-
Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser.
-
Equip the flask with a magnetic stir bar and a nitrogen inlet.
-
Critical Check: Ensure tert-butanol is anhydrous. Moisture leads to urea formation (see Troubleshooting). If t-BuOH is solid (mp 25°C), warm gently to melt before dispensing.
Step 2: Activation (Low Temperature)
-
Charge the RBF with 1-Ethylcyclopropanecarboxylic acid (1.0 equiv).
-
Add anhydrous tert-butanol (concentration ~0.2 M).
-
Add Triethylamine (1.1 equiv).
-
Cool the mixture to 0 °C (ice bath) or room temperature.
-
Expert Note: While some protocols mix at RT, cooling during DPPA addition controls the exotherm and prevents premature rearrangement.
-
-
Add DPPA (1.1 equiv) dropwise over 10–15 minutes.
-
Stir at ambient temperature for 1 hour . This allows complete formation of the acyl azide intermediate.
Step 3: Rearrangement & Trapping (High Temperature)
-
Equip the reflux condenser.
-
Slowly heat the reaction mixture to reflux (~83 °C) .
-
Observation Point: Nitrogen gas evolution will be observed as the temperature rises. Ensure the system is vented through a bubbler to monitor gas release.
-
Maintain reflux for 12–16 hours (overnight).
-
Validation: Monitor by TLC or LCMS. The disappearance of the starting acid and the acyl azide (if visible) indicates completion.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of tert-butanol.
-
Dissolve the residue in Ethyl Acetate (EtOAc) .
-
Phosphate Removal: Wash the organic layer sequentially with:
-
5% Citric acid (to remove excess base/amine traces).
-
Saturated NaHCO₃ (Critical: Removes diphenylphosphate byproduct).
-
Brine.
-
-
Dry over anhydrous
, filter, and concentrate.
Step 5: Purification
-
Purify the crude oil via flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (typically 0%
20% EtOAc). -
Product: The carbamate usually elutes as a colorless oil or low-melting solid.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Process Safety & Troubleshooting
Safety Hazards[1][7]
-
DPPA: Toxic and a lachrymator.[1] Handle in a fume hood.
-
Azides: While the acyl azide is not isolated in this protocol, avoiding distillation of the reaction mixture before complete rearrangement is crucial to prevent the concentration of high-energy intermediates.[8]
-
Gas Evolution: The release of
can be vigorous. Do not seal the system; use an inert gas line with a bubbler.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Urea Formation | Moisture in solvent | The isocyanate reacts with water to form an amine, which reacts with another isocyanate to form a symmetric urea.[1] Use strictly anhydrous t-BuOH. |
| Incomplete Reaction | Steric Hindrance | The 1-ethyl group adds steric bulk. If conversion is low, increase reflux time or add a catalytic amount of DBTDL (Dibutyltin dilaurate) to accelerate isocyanate trapping. |
| Difficult Purification | Phosphate residues | DPPA byproducts can be sticky. Ensure thorough washing with saturated NaHCO₃ or 1M NaOH during workup. |
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][3][4][9] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
-
Lebel, H., & Leogane, O. (2005).[9][10] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[7][9] Organic Letters, 7(19), 4107–4110.[10]
-
Wurts, N. R., et al. (2018). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 14, 191–197. (Demonstrates Curtius on hindered cyclopropyl systems).
-
BenchChem. (2025).[1] Optimization of reaction conditions for the Curtius rearrangement.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. Curtius Rearrangement [organic-chemistry.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Application Note: Optimization of Boc-Deprotection Strategies for 1-Substituted Cyclopropylamines
Part 1: Executive Summary & Strategic Rationale
The deprotection of tert-butyl N-(1-ethylcyclopropyl)carbamate presents a unique intersection of standard protecting group chemistry and strain-release thermodynamics. While the tert-butoxycarbonyl (Boc) group is routinely removed via acidolysis, the presence of the 1-ethylcyclopropyl moiety introduces specific stability concerns.
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). In 1-substituted cyclopropylamines, the quaternary carbon at position 1 creates a steric environment that can retard deprotection rates, while the strain energy renders the ring susceptible to acid-catalyzed opening (homoallylic rearrangement) if the temperature or acid strength is uncontrolled.
This guide provides two validated protocols. Protocol A (HCl/Dioxane) is the preferred method for preparative synthesis, yielding the stable hydrochloride salt directly via precipitation. Protocol B (TFA/Scavenger) is a mild alternative for substrates containing other acid-sensitive functionalities, utilizing cation scavengers to prevent electrophilic attack on the strained ring.
Part 2: Mechanistic Considerations & Causality
The Deprotection Pathway vs. Ring Opening Risk
The removal of the Boc group proceeds via protonation of the carbamate carbonyl, followed by the expulsion of the tert-butyl cation (E1 mechanism) to form a carbamic acid intermediate. Spontaneous decarboxylation yields the amine.
Critical Control Point: The stability of the cyclopropane ring depends on the protonation state of the nitrogen.
-
Protected State: The carbamate nitrogen is less basic; however, the ring is stable.
-
Deprotection Intermediate: The tert-butyl cation (
) generated is a potent electrophile. Without scavenging, it can attack electron-rich regions. -
Product State: The 1-ethylcyclopropylammonium salt is highly stable. The positive charge on the nitrogen inductively withdraws electron density from the ring, actually protecting it from acid-catalyzed ring opening (which typically requires protonation of the ring C-C bond or leaving group departure).
Risk Factor: Ring opening is most likely to occur if the reaction temperature exceeds 25°C or if the reaction is run in aqueous strong acid for prolonged periods, where hydration of the ring becomes competitive.
Visualization: Reaction Workflow & Decision Logic
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity.
Part 3: Experimental Protocols
Protocol A: HCl-Mediated Deprotection (Standard)
Best for: Gram-scale synthesis, isolation of stable hydrochloride salts, and substrates without other highly acid-labile groups.
Reagents:
-
Substrate: this compound
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O)[1]
-
Wash Solvent: Cold Et2O or Pentane
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the Boc-carbamate in a minimal volume of anhydrous EtOAc (approx. 5 mL per gram of substrate).
-
Why EtOAc? The starting material is soluble in EtOAc, but the resulting hydrochloride salt is often insoluble, facilitating purification by simple filtration.
-
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Causality: Low temperature suppresses the kinetic rate of potential ring-opening side reactions and controls the exotherm from the release of isobutylene gas.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents) dropwise over 10 minutes.
-
Note: Gas evolution (CO2 and isobutylene) will be observed. Ensure the vessel is vented (e.g., via a needle and bubbler).
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C). Stir for an additional 1–2 hours.
-
Monitoring: Check completion by TLC (stain with Ninhydrin) or LCMS. The Boc group signals (approx.[2] 1.4 ppm in 1H NMR) should disappear.
-
-
Isolation:
-
If a white precipitate forms: Filter the solid under an inert atmosphere (N2). Wash the cake 3x with cold Et2O.
-
If no precipitate forms: Concentrate the solution to ~1/3 volume, then add cold Et2O to induce crystallization.
-
-
Drying: Dry the solid under high vacuum at RT for 4 hours.
Yield Expectation: 85–95% as the Hydrochloride salt.
Protocol B: TFA/Silane Scavenger Method (High Sensitivity)
Best for: Complex molecules where the tert-butyl cation might alkylate other sensitive regions (e.g., electron-rich aromatics, indoles).
Reagents:
-
Solvent: Dichloromethane (DCM)[1]
-
Scavenger: Triethylsilane (Et3SiH) or Triisopropylsilane (TIPS)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in DCM (0.1 M concentration).
-
Scavenger Addition: Add Triethylsilane (2.0 equivalents).
-
Acid Addition: Cool to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 or 1:2 (TFA:DCM).
-
Reaction: Stir at 0°C for 1 hour. Monitor by LCMS.[1]
-
Workup:
-
Concentrate the mixture in vacuo at low temperature (<30°C).
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Note: This yields the Trifluoroacetate salt.[3] To convert to the free base, partition between DCM and saturated aqueous NaHCO3 (rapidly, to avoid prolonged exposure of the free amine to basic water which can degrade cyclopropanes over time).
-
Part 4: Data Presentation & Quality Control
QC Specifications for 1-Ethylcyclopropanamine HCl
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR | Absence of singlet at ~1.45 ppm (Boc). Presence of ethyl signals (t, q) and cyclopropyl protons (m, 0.6-1.0 ppm). | 400 MHz DMSO-d6 |
| 13C NMR | Loss of carbamate carbonyl (~155 ppm) and t-butyl quaternary carbon (~80 ppm). | 100 MHz DMSO-d6 |
| Purity | >95% (Area %) | HPLC/LCMS |
| Counter-ion | Confirmed Chloride content (stoichiometric) | Ion Chromatography or AgNO3 titration |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Oily Product | Residual solvent or impurities preventing crystallization. | Triturate with cold diethyl ether or pentane. Sonicate to induce nucleation. |
| New Olefinic Signals | Ring opening (homoallylic rearrangement). | Reaction temperature too high. Repeat at strictly 0°C. Switch to Protocol B. |
| Incomplete Reaction | Steric bulk of 1-ethyl group hindering protonation. | Increase acid equivalents (up to 20 eq). Extend time, but do not increase temperature above 25°C. |
Part 5: References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[8] Journal of Peptide Research, 58(4), 338–341.[8] Link
-
Wuitschik, G., et al. (2008). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Contextual reference for strained ring stability under acidic conditions). Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[9] (Standard reference for Boc cleavage mechanisms). Link
-
De Meijere, A., et al. (2003). Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews, 103(4), 1627-1648. (Comprehensive review on cyclopropylamine stability and synthesis). Link
-
BenchChem Application Notes. Experimental procedure for deprotection of Boc-protected amines. (General protocol validation). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mcours.net [mcours.net]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Scalable Synthesis of 1-Ethylcyclopropylamine Hydrochloride
This Application Note is designed for process chemists and scale-up engineers. It details the production of 1-ethylcyclopropylamine hydrochloride (1-Et-CPA·HCl), a sterically constrained primary amine valuable as a pharmacophore in drug discovery (e.g., for modulation of pKa and metabolic stability compared to tert-butyl groups).
The protocol prioritizes the Kulinkovich-Szymoniak reaction, which allows for the direct "one-pot" construction of the cyclopropylamine scaffold from propionitrile. This route is selected over the Curtius rearrangement of 1-ethylcyclopropanecarboxylic acid due to higher atom economy and the avoidance of potentially explosive azide intermediates on a kilogram scale.
Abstract & Strategic Rationale
The synthesis of 1,1-disubstituted cyclopropylamines is historically challenging due to ring strain and the difficulty of forming quaternary carbon centers. While traditional routes involve multi-step Hofmann or Curtius rearrangements, this protocol utilizes the Titanium-mediated reductive cyclopropanation of nitriles (Kulinkovich-Szymoniak reaction) .
Why this Route?
-
Step Efficiency: Converts propionitrile directly to the amine in a single chemical operation.
-
Safety Profile: Avoids the isolation of acyl azides (Curtius) or high-pressure hydrogenation.
-
Raw Material Availability: Utilizes commodity chemicals (Propionitrile, EtMgBr, Ti(OiPr)₄).
Scale-Up Criticality: The primary challenges addressed in this guide are exotherm management during the Grignard addition and the efficient removal of titanium salts , which can form intractable emulsions during workup.
Process Safety Assessment (PSA)
-
Ethylmagnesium Bromide (EtMgBr): Pyrophoric and water-reactive. The reaction generates ethane gas as a byproduct. Adequate venting and inert gas sweep are mandatory to prevent pressure buildup and flammable atmosphere formation.
-
Titanium(IV) Isopropoxide: Flammable liquid.[1][2][3][4][5] Hydrolyzes to form TiO₂ gels.
-
Exotherm: The formation of the titanacyclopropane intermediate is highly exothermic. Addition rates must be controlled by internal temperature monitoring (maintain < -5 °C during initial complexation, reflux control during cyclopropanation).
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a titanacyclopropane species from the reaction of EtMgBr with Ti(OiPr)₄.[6][7] This "1,2-dicarbanion equivalent" attacks the nitrile, followed by ring closure.
Figure 1: Mechanistic pathway of the Kulinkovich-Szymoniak cyclopropanation.[7][8][9][10] Note the evolution of ethane gas during the generation of the active titanium species.
Detailed Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 1.0 mol scale) | Role |
| Propionitrile | 55.08 | 1.0 | 55.1 g | Substrate |
| EtMgBr (3.0 M in Et₂O) | 133.27 | 2.2 | 733 mL | Ring Source / Reductant |
| Ti(OiPr)₄ | 284.22 | 1.1 | 312.6 g | Mediator |
| BF₃·OEt₂ | 141.93 | 1.2 | 170.3 g | Lewis Acid (Promoter) |
| THF (Anhydrous) | 72.11 | Solvent | 1.5 L | Solvent |
| HCl (4M in Dioxane) | 36.46 | 1.5 | 375 mL | Salt Formation |
Step-by-Step Procedure
Phase 1: Reaction Setup & Addition (The "Cold" Step)
-
Inertion: Equip a 5 L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂) for 30 minutes.
-
Charge: Add Propionitrile (55.1 g) and Ti(OiPr)₄ (312.6 g) to anhydrous THF (1.0 L) .
-
Cooling: Cool the mixture to -70 °C using a cryostat or dry ice/acetone bath.
-
Grignard Addition: Add EtMgBr (733 mL) dropwise over 2–3 hours .
-
Critical Parameter: Maintain internal temperature < -60 °C .
-
Observation: The solution will turn from yellow to dark brown/black.
-
-
Warming: Allow the reaction to warm slowly to Room Temperature (20–25 °C) over 4 hours.
-
Safety Note: Gas evolution (ethane) will occur as the mixture warms. Ensure the vent line is open to a bubbler.
-
Phase 2: Lewis Acid Promotion & Cyclization
-
Addition: Add BF₃·OEt₂ (170.3 g) dropwise to the reaction mixture at room temperature.
-
Rationale: Boron trifluoride acts as a Lewis acid to facilitate the rearrangement of the azatitanacycle to the primary amine.
-
-
Stirring: Stir the mixture for 12 hours at ambient temperature.
Phase 3: Quench & Titanium Removal (The "Emulsion" Step)
This is the most difficult operational step. The "Rochelle's Salt" method is recommended for scale-up to prevent emulsion.
-
Quench: Cool the reactor to 0 °C. Slowly add 10% aqueous NaOH (500 mL) followed by Saturated Rochelle’s Salt solution (Potassium Sodium Tartrate, 1.0 L) .
-
Digestion: Stir vigorously for 2–4 hours at room temperature. The biphasic mixture should separate into a clear organic layer and a lower aqueous slurry containing the complexed titanium.
-
Separation: Filter the mixture through a pad of Celite if solids are present. Separate the layers.
-
Extraction: Extract the aqueous phase with Diethyl Ether (2 x 500 mL) .
-
Drying: Combine organic phases, dry over Na₂SO₄ , and filter.
Phase 4: Isolation & Salt Formation
-
Concentration: Carefully concentrate the ether/THF solution under reduced pressure (keep bath < 30 °C, product is volatile). Do not concentrate to dryness. Aim for a concentrated solution (~200 mL).
-
Salt Precipitation: Dilute with Ethyl Acetate (500 mL) . Cool to 0 °C.
-
Acidification: Add 4M HCl in Dioxane (375 mL) dropwise with stirring. A white precipitate will form immediately.
-
Filtration: Stir for 1 hour at 0 °C. Filter the white solid under N₂ protection (the salt is hygroscopic).
-
Washing: Wash the filter cake with cold Ethyl Acetate (2 x 100 mL) .
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the pilot-scale production batch.
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | GC-FID (deriv. with acetic anhydride) |
| ¹H NMR | Consistent with structure (D₂O) | 400 MHz NMR |
| Water Content | < 1.0% | Karl Fischer |
| Titanium Content | < 20 ppm | ICP-MS |
Expected NMR Data (D₂O):
-
δ 1.05 (t, 3H, CH₃-CH₂-)
-
δ 1.65 (q, 2H, CH₃-CH₂-)
-
δ 0.75–0.90 (m, 4H, Cyclopropyl -CH₂-)
-
(Amine protons exchange with D₂O)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete formation of Titanacycle | Ensure EtMgBr quality (titrate before use). Ensure temperature is < -60°C during addition. |
| Intractable Emulsion | Titanium hydroxides precipitating | Increase digestion time with Rochelle's salt (up to 12h). Use Celite filtration. |
| Product Oiling Out | Wet solvent or excess alcohol | Ensure EtOAc is dry. Recrystallize from iPrOH/EtOAc if necessary. |
| Colored Product | Titanium carryover | Reprocess via base extraction, wash organic layer with EDTA solution, then reform salt. |
References
-
Bertus, P., & Szymoniak, J. (2001).[7] "New and easy route to primary cyclopropylamines from nitriles."[7] Chemical Communications, (18), 1792-1793. Link
-
Kulinkovich, O. G., & de Meijere, A. (2000).[10] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834. Link
-
Chaplinski, V., & de Meijere, A. (1996). "A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides." Angewandte Chemie International Edition, 35(4), 413-414. Link
-
Szymoniak, J., & Bertus, P. (2007).[7] "The Titanium-Mediated Synthesis of Primary Cyclopropylamines." Synlett, 2007(09), 1346-1356. Link
-
Gao, H., et al. (2017). "Scalable Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Patent CN106631824B. Link
Sources
- 1. gelest.com [gelest.com]
- 2. uww.edu [uww.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 8. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - Google Patents [patents.google.com]
- 9. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 10. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
Application Note: Optimized N-Alkylation of tert-Butyl N-(1-ethylcyclopropyl)carbamate
Abstract
This application note details the protocol for the N-alkylation of tert-butyl N-(1-ethylcyclopropyl)carbamate, a sterically hindered pharmacophore often encountered in the synthesis of conformational restricted peptidomimetics and kinase inhibitors. Unlike simple carbamates, the 1-ethylcyclopropyl moiety introduces significant steric bulk at the
Introduction & Mechanistic Analysis[1]
The N-(1-substituted cyclopropyl)amine motif is a privileged scaffold in medicinal chemistry, known for improving metabolic stability and restricting conformational freedom. However, the alkylation of its carbamate precursor presents specific challenges:
-
Steric Hindrance: The nitrogen atom is attached to a quaternary carbon (C1 of the cyclopropane ring) bearing an ethyl group. This creates a "neopentyl-like" steric environment, significantly retarding nucleophilic attack compared to linear alkyl carbamates.
-
Cyclopropane Stability: While 1-aminocyclopropanes are generally stable to base, they are susceptible to ring opening under acidic or radical conditions. Therefore, strictly basic, anhydrous conditions are preferred to prevent thermodynamic ring relaxation or rearrangement.
-
Acidity of the N-H Bond: The
of a Boc-protected amine is approximately 17 (in DMSO). Deprotonation requires a base with sufficient strength to generate the imidate anion, which acts as the nucleophile.
Reaction Pathway Analysis
The reaction proceeds via an
Figure 1: Mechanistic pathway for the base-mediated alkylation of hindered carbamates.
Experimental Strategy & Decision Matrix
Selection of the base and solvent system is critical. Use the decision matrix below to select the appropriate protocol for your specific electrophile.
| Parameter | Protocol A: Strong Base (Standard) | Protocol B: Mild Base (Selective) |
| Base | Sodium Hydride (60% dispersion) | Cesium Carbonate ( |
| Solvent | DMF (Anhydrous) or THF | DMF or Acetonitrile (MeCN) |
| Additive | None | TBAI (0.1 - 0.5 eq) |
| Temperature | RT | |
| Best For | Unreactive electrophiles (Alkyl bromides/chlorides), hindered substrates. | Sensitive electrophiles (Allyl/Benzyl halides), avoiding strong basicity. |
| Key Risk | Water sensitivity (NaH reacts violently). | Slower reaction rates; incomplete conversion. |
Detailed Protocols
Protocol A: Sodium Hydride Method (Gold Standard)
Recommended for primary alkyl halides and when maximum conversion is required.
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (60% in mineral oil) (1.2 – 1.5 eq)
-
Alkyl Halide (1.2 – 2.0 eq)
-
DMF (Anhydrous, 0.1 M concentration relative to substrate)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen (
) or Argon. -
Dissolution: Add the carbamate substrate and dissolve in anhydrous DMF. Cool the solution to
in an ice bath. -
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Stir at
for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation. The solution typically turns yellow/orange. -
Alkylation: Cool back to
(optional, depending on electrophile reactivity). Add the alkyl halide dropwise via syringe. -
Reaction: Allow to warm to RT and stir.
-
Monitoring: Check TLC or LC-MS after 2 hours. Due to the 1-ethylcyclopropyl steric bulk, reaction times of 12–18 hours are common.
-
Forcing Conditions: If conversion is <50% after 6 hours, heat to
.
-
-
Quench: Cool to
. Carefully quench with saturated aqueous or ice water. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over , filter, and concentrate.
Protocol B: Cesium Carbonate Method (Mild/Catalytic)
Recommended for activated halides (benzyl, allyl) or if NaH is contraindicated.
Reagents:
-
This compound (1.0 eq)
- (2.0 – 3.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.1 – 0.2 eq)
-
Alkyl Halide (1.5 – 2.0 eq)
-
Acetonitrile (MeCN) or DMF
Procedure:
-
Setup: To a vial or flask, add the carbamate,
, and TBAI. -
Solvent: Add solvent (MeCN or DMF) and stir to create a suspension.
-
Addition: Add the alkyl halide.
-
Reaction: Heat the mixture to
. The "Cesium Effect" combined with TBAI catalysis helps overcome the steric barrier of the cyclopropyl group. -
Monitoring: Monitor by LC-MS. This method is generally slower than NaH.
-
Workup: Filter off inorganic solids through a Celite pad. Concentrate the filtrate and purify directly or perform an aqueous extraction (EtOAc/Water) if DMF was used.
Troubleshooting & Optimization Guide
The following decision tree helps resolve common issues during the synthesis.
Figure 2: Troubleshooting logic for hindered carbamate alkylation.
Critical Notes on Stability
-
Ring Integrity: The 1-ethylcyclopropyl ring is stable under these basic alkylation conditions. Avoid strong Lewis acids or free-radical conditions (e.g., tributyltin hydride) which could trigger ring opening [1, 2].
-
Boc Group: Stable to NaH and
up to . If deprotection is observed, ensure the solvent is free of acidic impurities.
References
-
Wang, M-M., Nguyen, T. V. T., & Waser, J. (2022). Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews. Available at: [Link]
- Salvatore, R. N., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Journal of Organic Chemistry. (Referenced via analogous protocols in search results).
Application Notes and Protocols for Handling the Volatile Free Base of 1-Ethylcyclopropylamine During Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and efficient handling of the volatile free base of 1-ethylcyclopropylamine during its synthesis. 1-Ethylcyclopropylamine is a valuable building block in medicinal chemistry, but its volatility presents significant challenges in its isolation and purification. These application notes detail the inherent risks associated with its handling and provide field-proven protocols for mitigating these challenges through careful temperature control, the use of cold traps, and in situ derivatization techniques. The causality behind each experimental choice is explained to ensure a deep understanding of the principles at play, fostering a culture of safety and reproducibility in the laboratory.
Introduction: The Challenge of Volatility
1-Ethylcyclopropylamine is a primary amine featuring a cyclopropyl group, a structural motif prevalent in many pharmacologically active compounds.[1][2] While its synthetic utility is significant, its free base form is a volatile liquid with a boiling point of 90-92°C.[3] This volatility, coupled with its amine odor and potential flammability, necessitates specialized handling procedures to prevent loss of material, ensure accurate quantification, and maintain a safe laboratory environment.[1]
The primary challenges in handling volatile amines like 1-ethylcyclopropylamine during synthesis include:
-
Loss of Product: Evaporation during workup, extraction, and concentration steps can lead to significantly reduced yields.
-
Inaccurate Stoichiometry: Difficulty in accurately measuring and transferring the volatile liquid can impact the stoichiometry of subsequent reactions.
-
Exposure Risks: Inhalation of volatile amine vapors can pose health risks.[1]
-
Cross-Contamination: Vapors can contaminate other experiments in a shared laboratory space.
This guide provides systematic approaches to address these challenges, ensuring the integrity of the synthesis and the safety of the researcher.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of 1-ethylcyclopropylamine is paramount for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | [3] |
| Molecular Weight | 85.15 g/mol | [3] |
| Boiling Point | 90-92°C | [3] |
| Appearance | Colorless to pale yellow liquid | - |
| Odor | Amine-like | |
| Hazards | Flammable, Corrosive, Harmful if swallowed or inhaled | [2] |
Safety Precautions:
-
Ventilation: Always handle 1-ethylcyclopropylamine in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
Experimental Workflow for Handling Volatile Amines
The following diagram illustrates a recommended workflow for the synthesis and isolation of 1-ethylcyclopropylamine, incorporating strategies to manage its volatility.
Caption: Recommended workflow for handling volatile 1-ethylcyclopropylamine.
Core Protocols
This section details two primary strategies for managing the volatility of 1-ethylcyclopropylamine during its synthesis: Physical Containment (Cold Trapping) and Chemical Modification (In Situ Derivatization) .
Protocol 1: Isolation of the Free Base using a Cold Trap
This protocol is suitable when the free base of 1-ethylcyclopropylamine is required for immediate use in a subsequent reaction. The principle is to capture the volatilized amine during solvent removal under reduced pressure.
Experimental Setup:
A standard rotary evaporator should be equipped with a cold trap placed between the collection flask and the vacuum pump. The cold trap should be cooled to -78°C using a dry ice/acetone or dry ice/isopropanol slurry.
Caption: Workflow for in situ Boc protection.
This strategy converts the volatile amine into a stable, non-volatile carbamate, which can be easily purified by standard techniques like column chromatography. The Boc group can be readily removed later in the synthetic sequence under acidic conditions. [4]
Conclusion
The successful synthesis and isolation of 1-ethylcyclopropylamine hinge on the effective management of its volatility. By understanding its physical properties and implementing the appropriate handling strategies, researchers can minimize product loss, ensure experimental accuracy, and maintain a safe laboratory environment. The choice between isolating the free base with a cold trap or converting it to a stable salt depends on the immediate requirements of the synthetic route. For multi-step syntheses, in situ protection offers a robust method to circumvent the challenges associated with this valuable yet volatile building block.
References
-
Gardarsdottir H (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 08:230. Available at: [Link]
-
Synthetic Methods towards 1-Substituted Cyclopropylamines. Available at: [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338-1342. Available at: [Link]
-
CYCLOPROPYLAMINE - Ataman Kimya. Available at: [Link]
- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Cyclopropylamine - Wikipedia. Available at: [Link]
-
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Available at: [Link]
-
Cyclopropylamine | C3H7N | CID 69828 - PubChem. Available at: [Link]
-
Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF. Available at: [Link]
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of tert-Butyl N-(1-Ethylcyclopropyl)carbamate Synthesis
Ticket ID: #YIELD-OPT-042 Subject: Improving Yield & Purity of Gem-Disubstituted Cyclopropyl Carbamates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Chemistry
User Query: "I am attempting to synthesize tert-butyl N-(1-ethylcyclopropyl)carbamate from 1-ethylcyclopropanecarboxylic acid using a standard Curtius rearrangement. My yields are inconsistent (30-50%), and I am observing a significant urea byproduct. How can I optimize this?"
Technical Diagnosis: The synthesis of This compound presents a specific challenge: the 1,1-disubstitution pattern (gem-ethyl/amine) on the cyclopropane ring creates steric strain and hinders nucleophilic attack during the trapping step.
The standard "one-pot" Curtius rearrangement using diphenylphosphoryl azide (DPPA) is the correct pathway, but "textbook" protocols often fail here due to:
-
Steric Hindrance: The quaternary center slows the attack of tert-butanol (a bulky nucleophile) on the isocyanate intermediate.
-
Moisture Sensitivity: Slow trapping kinetics allow trace water to compete, hydrolyzing the isocyanate to an amine, which then reacts with remaining isocyanate to form the symmetric urea (the "white solid" impurity you likely see).
-
Thermal Instability: Improper temperature ramping can lead to acyl azide decomposition before rearrangement.
The Optimized Protocol (The "Gold Standard")
Do not use a generic "dump and stir" method. For this hindered substrate, we recommend a Two-Stage One-Pot Protocol in Toluene. This separates the rearrangement step from the trapping step to ensure complete isocyanate formation before introducing the bulky alcohol.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 1-Ethylcyclopropanecarboxylic Acid | 1.0 | SM | Dry under high vac for 4h prior. |
| DPPA (Diphenylphosphoryl azide) | 1.1 | Reagent | Hazard: Lachrymator.[1][2] Handle in hood. |
| Triethylamine (Et₃N) | 1.2 | Base | Must be distilled/dry. |
| Toluene (Anhydrous) | 10 V | Solvent 1 | High boiling point drives rearrangement. |
| tert-Butanol (t-BuOH) | 5-10 | Nucleophile | Use anhydrous; melt before addition. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 0.1 | Catalyst | Critical Additive for hindered carbamates. |
Step-by-Step Workflow
-
Activation (Acyl Azide Formation):
-
Dissolve the carboxylic acid and Et₃N in anhydrous Toluene under Argon/Nitrogen.
-
Cool to 0°C .
-
Add DPPA dropwise over 30 minutes. Control exotherm.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
-
Rearrangement (Isocyanate Formation):
-
CRITICAL STEP: Heat the reaction to 80-90°C and hold for 2 hours.
-
Observation: Evolution of N₂ gas will occur.[2][3][4] Ensure the system is vented through a bubbler.
-
Checkpoint: Take an aliquot for IR analysis. Look for the strong Isocyanate peak (~2260 cm⁻¹) and disappearance of the Acyl Azide peak (~2140 cm⁻¹).
-
-
Trapping (Carbamate Formation):
-
Once N₂ evolution ceases, add anhydrous t-BuOH and the catalytic DBU .
-
Reflux (100-110°C) for 12–18 hours.
-
Why DBU? For hindered isocyanates (like 1-ethylcyclopropyl), t-BuOH is too slow. DBU activates the alcohol, significantly boosting yield.
-
-
Workup (Phosphorus Removal):
-
Cool to RT. Dilute with EtOAc.
-
Wash sequence:
-
1M NaOH (removes DPPA byproducts/phosphates).
-
1M HCl (removes excess base/DBU).
-
Brine
Dry over Na₂SO₄.
-
-
Concentrate. If urea is present, it often precipitates first; filter it off before column chromatography.
-
Mechanistic Visualization
Understanding the failure points requires visualizing the pathway.
Caption: The Curtius Rearrangement Pathway. Note the "Urea" dead-end caused by moisture competition.
Troubleshooting Center (FAQ)
Q1: I still see a white precipitate forming during the reaction. What is it?
Diagnosis: This is almost certainly the symmetric urea .
Root Cause: Moisture ingress. The isocyanate reacts with water to form an amine (
-
Ensure Toluene is dried over molecular sieves.
-
Increase the equivalents of t-BuOH (up to 20 eq. or use as co-solvent).
-
Pro Tip: Add the t-BuOH after the rearrangement is complete (Step 2 above), not at the beginning. This minimizes the time the moisture-sensitive intermediates are exposed to potential wet reagents.
Q2: The reaction stalls at the isocyanate stage (IR peak 2260 cm⁻¹ won't disappear).
Diagnosis: Steric hindrance is preventing the bulky t-BuOH from attacking the quaternary carbon center. Solution:
-
Add Catalyst: Add 10 mol% DBU or DMAP . This is non-negotiable for hindered substrates.
-
Temperature: Ensure you are at a vigorous reflux (
C). -
Switch Solvent: If Toluene reflux isn't hot enough, switch to Chlorobenzene (bp 131°C) for the rearrangement/trapping step.
Q3: Can I scale this up to 100g?
Safety Warning: NO. Not without modification.
-
Hazard: DPPA releases Azide ions, and the rearrangement releases massive volumes of N₂ gas. A runaway exotherm at 100g scale can be catastrophic.
-
Scale-up Protocol: Do not add all DPPA at once. Use a semi-batch process :
-
Heat the solvent/base to reaction temperature.[5]
-
Slowly dose a solution of the Acid + DPPA into the hot solvent. This ensures the Acyl Azide rearranges immediately upon formation, preventing the accumulation of explosive intermediates.
-
Decision Tree for Optimization
Caption: Diagnostic workflow for identifying and resolving yield-killing issues.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][6][7][8] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
BenchChem Technical Support. (2025). Optimization of Reaction Conditions for the Curtius Rearrangement. BenchChem Protocols. Link
-
Lebel, H., & Leogane, O. (2005). Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. Organic Letters, 7(19), 4107-4110. Link
-
Organic Syntheses. (2008). One-pot Synthesis of Boc-Protected Amines. Organic Syntheses, 85, 10-14. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 5. data.epo.org [data.epo.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl (1-ethylcyclopropyl)carbamate
Case ID: PUR-BOC-ECPA-001 Subject: Column Chromatography Protocol & Troubleshooting for Boc-1-ethylcyclopropylamine Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify Boc-1-ethylcyclopropylamine (formally tert-butyl (1-ethylcyclopropyl)carbamate). This molecule presents specific purification challenges due to its lack of a strong chromophore (making UV detection difficult) and the potential lipophilicity of the Boc-protected cyclopropyl ring.
This guide treats the purification as a complete workflow, prioritizing detection methods and stationary phase stability .
Module 1: Pre-Purification Analysis (The "Go/No-Go" Phase)
Before packing your column, you must establish visibility and solubility.
Visualization (Critical Step)
Issue: This compound has no aromatic rings or conjugated systems. It will NOT be visible under standard UV (254 nm). Solution: You must use chemical staining.[1]
| Visualization Method | Effectiveness | Protocol | Mechanism |
| UV (254 nm) | ❌ Ineffective | N/A | No chromophore to absorb UV light. |
| Iodine Chamber | ✅ High | Place TLC plate in a jar with | Iodine reversibly intercalates into lipophilic Boc/cyclopropyl groups. Brown spots appear.[1][2][3] |
| Ninhydrin | ⚠️ Conditional | Dip and heat with a heat gun (high temp).[1] | Must heat until Boc cleaves ( |
| PMA / KMnO₄ | ✅ High | Dip and heat gently. | Universal oxidizing stains.[1] Shows as dark blue/brown spots. |
Solvent System Optimization
The Boc group significantly increases lipophilicity compared to the free amine.
-
Standard Starting Point: Hexane / Ethyl Acetate (Hex/EtOAc).
-
Target Rf: Adjust solvent ratio until the product spot is at Rf = 0.3 – 0.4 .
-
Typical Gradient: 0%
20% EtOAc in Hexane.
Module 2: The Chromatography Protocol
Stationary Phase & Stability
Boc groups are acid-labile. While standard Silica Gel 60 is only weakly acidic (pH ~6.5), residual acid from your synthesis (e.g., Curtius rearrangement using acid workup) can cause on-column deprotection.
-
Pre-Column Wash: Ensure your crude oil is washed with Saturated
prior to loading. -
Buffer Additive: If you observe "streaking" or decomposition on TLC, add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.
Sample Loading (Dry Loading)
Boc-1-ethylcyclopropylamine is likely a viscous oil or low-melting solid. Liquid loading often leads to band broadening.
Protocol: Dry Loading
-
Dissolve crude mixture in a minimal amount of DCM.
-
Add Silica Gel (ratio: 1g crude to 2g silica).
-
Evaporate solvent on a rotary evaporator until you have a free-flowing powder.
-
Load this powder carefully on top of your packed column.
Elution Workflow (Visualized)
Caption: Figure 1. Optimized workflow for purification of aliphatic Boc-amines, emphasizing the iterative TLC loop.
Module 3: Troubleshooting Center (FAQs)
Q1: I am running the column, but I don't see any peaks on the UV detector. Is my compound gone? A: No. Your compound is "UV Silent." The Boc carbonyl has a very weak absorbance at ~210 nm, which is often obscured by solvent cutoff (Ethyl Acetate absorbs strongly below 256 nm).
-
Fix: Do not rely on the UV trace. Collect fractions blindly (e.g., every 15-20 mL) and analyze them manually using Iodine staining .
Q2: My product is streaking down the TLC plate and eluting over 20 fractions. A: This indicates interaction with the acidic silanols on the silica surface.
-
Fix: Pre-treat your column with 1% Triethylamine (TEA) in Hexane before loading. Maintain 0.5% TEA in your elution solvents. This caps the acidic sites.
Q3: I see two spots on TLC that merge. One is my product, what is the other? A: Common impurities in this synthesis (assuming Curtius rearrangement) include:
-
The Urea byproduct: (From reaction of isocyanate with amine). This is usually much more polar (lower Rf).
-
The Isocyanate: (Unreacted intermediate). This will be less polar (higher Rf).
-
The Free Amine: If the Boc fell off. This will stay at the baseline (Rf = 0) unless TEA is used.
Q4: Can I use C18 (Reverse Phase) instead? A: Yes, and it is often easier for detection if you have a Mass Spec detector (LC-MS).
-
Conditions: Water/Acetonitrile gradient.
-
Warning: Do NOT use TFA (Trifluoroacetic acid) in the mobile phase, as it will deprotect the Boc group during concentration. Use Ammonium Bicarbonate (pH 8) or Formic Acid (0.1%) only if you keep temperatures low and evaporate immediately.
Module 4: Decision Matrix for Visualization
Use this logic gate to determine how to find your fraction.
Caption: Figure 2.[4] Decision matrix for selecting the appropriate visualization technique for Boc-protected aliphatic amines.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Authoritative source on Boc stability and deprotection conditions).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic understanding of Curtius rearrangement and amine protection).
-
Sigma-Aldrich (Merck). (n.d.). TLC Stains and Visualization. (Protocols for Iodine, Ninhydrin, and PMA stains).
Sources
troubleshooting low conversion in Curtius rearrangement of cyclopropanecarbonyl azides
Executive Summary: The "Strain" Paradox
In the rearrangement of cyclopropanecarbonyl azides, "low conversion" is frequently a misdiagnosis.[1] Researchers often confuse kinetic inertness (the reaction is too slow) with divergent decomposition (the starting material is consumed, but the cyclopropane ring opens or polymerizes, leading to mass loss).[1]
The cyclopropane ring possesses significant ring strain energy (~27.5 kcal/mol).[1] Successful Curtius rearrangement requires a strictly concerted mechanism .[1] If the reaction pathway deviates into a stepwise radical or nitrene intermediate, the ring will open, leading to complex mixtures of acyclic isomers and tars rather than the desired isocyanate/amine.[1]
This guide addresses the specific electronic and thermodynamic challenges of maintaining ring integrity while driving the rearrangement to completion.
Diagnostic Workflow: Is it Inertness or Instability?
Before altering conditions, determine the nature of the failure using this decision matrix:
| Observation (LCMS/NMR) | Diagnosis | Root Cause |
| SM remains unchanged after 4h @ 80°C. | Kinetic Inertness | Activation energy barrier ( |
| SM consumed , but Product yield is low. | Divergent Instability | Thermal ring opening occurred.[1] The reaction temperature likely exceeded the stability limit of the cyclopropyl moiety. |
| Symmetric Urea is the major product.[1] | Moisture Contamination | The isocyanate formed but hydrolyzed.[1] Reaction is "wet." |
| Unknown peaks at lower retention time. | Ring Expansion/Opening | Formation of homo-allylic side products via radical intermediates.[1] |
Mechanism & Causality: The "Concerted" Imperative[1]
To troubleshoot, you must visualize the competition between the desired migration and the undesired ring opening.[1]
The Mechanism
The Curtius rearrangement involves the loss of
-
Concerted Path (Desired): The R-group (cyclopropyl) migrates to the nitrogen simultaneously with
departure.[1] This preserves the stereochemistry and the ring.[1][5] -
Stepwise Path (Undesired):
leaves first, forming a discrete nitrene intermediate.[1] In cyclopropanes, this nitrene is highly unstable and will trigger ring opening (homo-allylic rearrangement) to relieve strain.[1]
Visualization: Pathway Bifurcation
The following diagram illustrates why maintaining "concertedness" is the key to conversion.
Caption: The concerted pathway (yellow) bypasses the unstable nitrene, preserving the cyclopropane ring.[1] High temperatures or photochemical conditions favor the red pathway.
Troubleshooting Guide & Protocols
Issue 1: "The reaction is stuck at 50% conversion."
The Problem: The cyclopropyl group is electronically distinct. It can stabilize the acyl azide ground state, raising the activation energy required for
Protocol: Optimized DPPA One-Pot Synthesis
-
Substrate: Cyclopropanecarboxylic acid (1.0 equiv)[1]
-
Reagent: DPPA (1.1 equiv), Triethylamine (
, 1.1 equiv)[1] -
Nucleophile: Benzyl alcohol (1.5 equiv, for Cbz protection) or t-Butanol (excess, for Boc).[1]
-
Dissolve acid in Toluene (0.2 M).[1]
-
Add
and DPPA at room temperature.[1] Stir 30 min (formation of acyl azide). -
Critical Step: Ramp temperature to 80°C (not reflux yet). Monitor
evolution.[1][7][8]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Once gas evolution ceases (approx 1-2 h), add the nucleophile (alcohol).[1]
-
Heat to 90-100°C for 2-4 hours to trap the isocyanate.
Why this works: The phosphate intermediate facilitates a smoother transition to the isocyanate, often bypassing the accumulation of the stable acyl azide [1].[1]
Issue 2: "I am losing material / Yield is low."
The Problem: Thermal runaway or "hot spots" in batch reactors are triggering the nitrene pathway (ring opening). The Fix: Continuous Flow Chemistry . Azides are high-energy species.[1][9] In a batch reactor, heating a large volume creates thermal gradients.[1] In a flow reactor, the surface-area-to-volume ratio is high, allowing precise temperature control and rapid cooling.[1]
Flow Protocol Recommendation:
-
Setup: Coil reactor (PFA or Stainless Steel).
-
Solvent: Toluene or 1,2-Dichlorobenzene (high bp, inert).[1]
-
Residence Time: 10–20 minutes.
-
Temperature: 110°C (Higher T is safe in flow because residence time is short).[1]
-
Back Pressure: 100 psi (to keep
in solution or manage slug flow).
Evidence: Flow chemistry has been proven to suppress side reactions in Curtius rearrangements of sensitive substrates by strictly controlling the time the molecule spends at the "danger temperature" [2].
Issue 3: "I cannot isolate the isocyanate."
The Problem: Cyclopropyl isocyanate is volatile and highly reactive.[1] The Fix: Do not isolate. Perform a telescoped reaction . Trapping the isocyanate in situ is mandatory for cyclopropyl substrates.[1] If you need the free amine, form the carbamate (Boc/Cbz) first, then deprotect in a separate step.[1] The free cyclopropyl amine is also volatile and difficult to handle.[1]
Comparative Data: Solvent & Reagent Effects[1][6][7][11][12]
The choice of solvent profoundly impacts the stability of the transition state.[1]
| Parameter | Toluene | THF | DMF | Recommendation |
| Polarity | Non-polar | Moderately Polar | Polar Aprotic | Toluene is superior. |
| Effect on Mechanism | Favors Concerted | Neutral | Stabilizes charge separation (Risky) | Non-polar solvents destabilize charge-separated intermediates (nitrenes), forcing the concerted path.[1] |
| Boiling Point | 110°C | 66°C | 153°C | Toluene allows 80-100°C range, ideal for cyclopropyl activation.[1] |
| Water Content | Easy to dry | Hygroscopic | Very Hygroscopic | DMF often leads to urea byproducts due to wetness.[1] |
FAQs
Q: Can I use Lewis Acids to catalyze the reaction and lower the temperature?
A: Proceed with extreme caution. While Lewis acids (
Q: My LCMS shows a mass corresponding to R-NH-CO-NH-R (Symmetric Urea). Why?
A: This indicates water ingress.[1] The isocyanate reacted with water to form an amine (
-
Solution: Use molecular sieves in your solvent and ensure the reaction is under Argon/Nitrogen.
Q: Is the cyclopropanecarbonyl azide explosive? A: Yes. All low-molecular-weight organic azides are energetic.[1]
-
Rule of Thumb:
.[1] (Number of carbons+oxygens divided by nitrogens).[1] -
Cyclopropanecarbonyl azide (
): .[1] This is unsafe. -
Directive: Never isolate this azide in quantities >1g.[1] Use the DPPA in-situ method or Flow Chemistry.
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[1][9][10] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203–6205.[1] [1]
-
Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010).[1] A continuous-flow synthesis of an API intermediate via a Curtius rearrangement.[1][5][9][11][12] Chemistry – A European Journal, 16(40), 12182–12194.[1] [1]
-
Lebel, H., & Leogane, O. (2005).[1][13] Boc-protected amines via a mild and efficient one-pot Curtius rearrangement.[1][13] Organic Letters, 7(19), 4107–4110.[1] [1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 9. almacgroup.com [almacgroup.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging [researchrepository.ucd.ie]
- 12. Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Curtius Rearrangement [organic-chemistry.org]
removing excess Boc anhydride from tert-butyl N-(1-ethylcyclopropyl)carbamate
Subject: Removing Excess from tert-Butyl N-(1-ethylcyclopropyl)carbamate
Executive Summary
You are encountering difficulty separating excess di-tert-butyl dicarbonate (
The Core Challenge:
Your target molecule is a low-molecular-weight, lipophilic carbamate.[1][2]
The Solution: Do not rely on physical separation (chromatography/distillation).[1][2][3] Instead, use Chemical Scavenging .[1][2] This guide details the DMAPA (N,N-dimethyl-1,3-propanediamine) Method , a self-validating protocol that chemically alters the impurity to make it water-soluble, allowing for effortless separation.[1][2]
Decision Matrix: Selecting Your Protocol
Before proceeding, verify your workflow using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on product volatility and reagent availability.
Method A: The DMAPA Scavenger Protocol (Gold Standard)[2]
This method is the industry standard for small-scale to mid-scale synthesis.[2] It relies on the rapid reaction between the primary amine of DMAPA and the electrophilic anhydride of
The Mechanism
DMAPA acts as a nucleophile, attacking the
Figure 2: Mechanistic pathway of DMAPA scavenging.[1][2] The lipophilic impurity is converted to a water-soluble ammonium salt.[2]
Step-by-Step Protocol
-
Quantify Excess: Estimate the excess
(usually 0.1–0.5 equivalents based on stoichiometry).[1][2] -
Add Scavenger: To the reaction mixture (in DCM, EtOAc, or THF), add N,N-dimethyl-1,3-propanediamine (DMAPA) .
-
Incubate: Stir at room temperature for 15–20 minutes .
-
Acidic Workup (Critical):
-
Wash the organic phase with 10% Citric Acid or 0.5 M HCl (2 x volume).[1][2]
-
Why Citric Acid? Your product contains a cyclopropyl ring and a Boc group.[2] Strong mineral acids (conc.[1][2] HCl) risk deprotection or ring-opening.[1][2] Citric acid is strong enough to protonate the DMAPA-urea but mild enough to preserve your product [1].[2]
-
-
Final Wash: Wash with Brine, dry over
, and concentrate.
Method B: The Glycine "Green" Protocol
If DMAPA is unavailable, the amino acid Glycine can be used.[2] This method utilizes the high water solubility of the resulting Boc-Glycine product at basic pH.[2]
-
Add Scavenger: Add Glycine (solid, excess) to the reaction mixture.
-
Solvent Adjustment: Ensure water is present (e.g., use a biphasic system or add a small amount of water/methanol) to solubilize the glycine slightly.[1][2]
-
Base Addition: Add a mild base (e.g.,
) to catalyze the reaction.[1][2] -
Stir: Stir vigorously overnight (reaction is slower than DMAPA).
-
Workup:
Technical FAQs
Q1: How do I visualize
-
Ninhydrin: Dip and heat strongly.[1][2]
will eventually decompose, releasing fragments that stain faint pink/purple, though this is often difficult to see.[1][2] -
PMA (Phosphomolybdic Acid): The most reliable method.[1][2] Dip and heat.
appears as a dark blue/black spot on a green background [2].[1][2] -
Iodine Chamber:
will absorb iodine and appear as a brown spot, though this is reversible.[1][2]
Q2: My product is an oil. Can I just use high vacuum?
A: We advise against it for this compound.[1][2]
While
Q3: Can I use silica chromatography to separate them?
A: It is difficult.
Q4: Will the Citric Acid wash deprotect my Boc group? A: No. The Boc group is generally stable to dilute aqueous citric acid during the short duration of an extraction.[2] It requires strong acid (TFA, 4M HCl) or prolonged heating to cleave.[1][2]
References
-
Deng, G., et al. "A mild and efficient method for the removal of excess di-tert-butyl dicarbonate."[1][2] Synthetic Communications, 2009.[1][2] (Demonstrates the use of amine scavengers for purification).
-
Common Organic Chemistry. "TLC Stains: Phosphomolybdic Acid (PMA)." Available at: [Link][1][2]
-
Perlmutter, P., et al. "3-(Dimethylamino)-1-propylamine: A Cheap and Versatile Reagent for Removal of Byproducts in Carbohydrate Chemistry."[1][2] Organic Letters, 17(4), 944–947, 2015.[1][2][9] Available at: [Link] (Validates DMAPA as a robust scavenging agent).[1][2]
Sources
- 1. PubChemLite - Tert-butyl n-[2-cyclopropyl-2-(methylamino)ethyl]carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing crystallization conditions for 1-ethylcyclopropylamine salts
Topic: Optimization & Troubleshooting for Small Ring Amine Salts Ticket ID: CRYST-ECPA-001 Status: Open / Technical Advisory[1][2][3]
Core Technical Directive
To the Scientific Team: Crystallizing 1-ethylcyclopropylamine (and its salts, primarily Hydrochloride) presents a unique set of challenges due to the high ring strain of the cyclopropyl moiety and the lipophilic yet basic nature of the ethyl-substituted amine.
This guide moves beyond generic protocols. It addresses the specific physical chemistry of strained aliphatic amines . The most common failure modes for this molecule are oiling out (liquid-liquid phase separation) and hygroscopicity-induced deliquescence .[1][2]
The following protocols are designed to force the system from kinetic trapping (oil/amorphous) to thermodynamic stability (crystalline lattice).
Standard Operating Procedure (The "Golden Path")
If you are starting a new batch, begin with this optimized protocol. It balances yield with purity, minimizing the risk of ring-opening degradation.[2]
Protocol A: HCl Salt Formation via Anti-Solvent Precipitation
Theory: 1-Ethylcyclopropylamine HCl is highly soluble in lower alcohols (MeOH, EtOH) and water, but practically insoluble in non-polar ethers (Et₂O, MTBE) and hydrocarbons (Hexane, Heptane).
| Parameter | Specification | Rationale |
| Solvent (Good) | Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) | Moderate polarity dissolves the free base but poorly solubilizes the salt, promoting precipitation without "crashing" it out as oil.[1][2] |
| Acid Source | 4M HCl in Dioxane or Et₂O (Anhydrous) | CRITICAL: Avoid aqueous HCl if possible.[1][2][3] Water acts as a plasticizer, lowering the glass transition temperature ( |
| Temperature | 0°C to 5°C | Low temperature reduces solubility but must be controlled to prevent rapid supersaturation.[1][2][3] |
| Stoichiometry | 1.05 eq of HCl | Slight excess ensures complete protonation; large excess can induce degradation of the cyclopropyl ring.[3] |
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-ethylcyclopropylamine (free base) in 5 volumes of anhydrous EtOAc. Cool to 0°C under
.[1][2] -
Acid Addition: Add HCl (solution) dropwise over 30 minutes. Do not shoot the acid in.
-
Aging (Ostwald Ripening): Once addition is complete, warm the slurry to 20°C and stir for 2 hours. This consumes small, metastable particles and grows larger, filterable crystals.
-
Isolation: Filter under
(hygroscopic risk).[1][2][3] Wash with cold MTBE.[1][2] -
Drying: Vacuum oven at 40°C. Do not exceed 50°C to avoid ring strain thermal stress.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product came out as a yellow oil, not a solid."
Diagnosis: You have encountered Oiling Out (Liquid-Liquid Phase Separation - LLPS).[1][2][3][4][5] This occurs when the metastable limit of the solution is exceeded before the nucleation barrier is overcome. The system lowers its energy by forming a solute-rich liquid phase rather than a crystal lattice.[1][2][4]
Immediate Fix (The "Seeding" Loop): Do not discard the oil.[3]
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a polar co-solvent (e.g., 5% Methanol) to increase solubility slightly.[2]
-
Cool slowly (1°C/min).
-
SEEDING IS MANDATORY: At the first sign of cloudiness, add seed crystals (from a previous batch or scratched from a glass slide).
Visual Logic of Oiling Out:
Figure 1: Decision logic for diagnosing and resolving oiling out phenomena during amine salt crystallization.
Issue 2: "The solid turns into a puddle on the weigh paper."
Diagnosis: Extreme Hygroscopicity .[1][2][3] Small amine salts (like cyclopropylamines) have high charge density and crystal lattice voids that avidly absorb atmospheric water.[2] This leads to deliquescence.[1][2]
Strategic Fixes:
-
Switch Counter-ions: If HCl is too hygroscopic, screen for hydrophobic counter-ions.[1][2]
-
Lyophilization: Instead of filtering, dissolve the salt in water/t-butanol and freeze-dry. This creates an amorphous powder which, while still hygroscopic, is easier to handle initially.
-
Handling: All transfers must occur in a glovebox or under a cone of dry Nitrogen.
Issue 3: "I see impurities forming during crystallization."
Diagnosis: Ring Opening / Degradation. The cyclopropyl ring behaves similarly to a double bond.[2][3] It is acid-sensitive.[1][2] Strong mineral acids (HCl, HBr) in high concentrations or high temperatures can cleave the ring, forming straight-chain impurities (e.g., chloropropanes).
Safety & Integrity Protocol:
-
Avoid: Heating acidic solutions above 50°C.
-
Monitor: Use NMR to check for the disappearance of the characteristic cyclopropyl protons (0.4–0.8 ppm region). If these signals vanish or shift, the ring has opened.
-
Alternative: Use weaker organic acids (Oxalic acid, Tartaric acid) if the HCl salt proves unstable.
Advanced Optimization: Salt Screening Workflow
When the standard HCl salt fails, use this logic tree to select the next candidate. This is based on the pKa Rule of 3 : For a stable salt,
-
1-Ethylcyclopropylamine pKa: ~9.5 (Estimated based on aliphatic amines)[1][2][3]
-
Target Acid pKa: < 6.5
Figure 2: Strategic workflow for salt selection when the primary HCl salt presents physical stability issues.
Summary of Physical Properties & Risks[4]
| Property | Value / Note | Implication for Crystallization |
| Molecular Weight | ~85.15 g/mol (Free Base) | Small MW implies high solubility; requires strong anti-solvents.[1][2][3] |
| pKa | ~9.5 (Predicted) | Strong base; forms salts readily with most acids.[1][2][3] |
| Ring Strain | ~27.5 kcal/mol | High Risk: Avoid strong heat + acid combinations.[1][2][3] |
| Solubility (HCl Salt) | High: Water, MeOH, EtOHLow: Acetone, EtOAc, Hexane | Use EtOAc/MeOH mixtures for recrystallization. |
References
-
PubChem. (2025).[1][2][3][6] Compound Summary: N-Ethylcyclopropanamine.[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2][3]
-
Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization: Mechanisms and Solutions. Technical Whitepaper. Retrieved from [Link][2][3]
-
Wermuth, C. G. (2002).[1][2][3] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Chapter on Salt Selection and Solubility).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Authoritative text on counter-ion selection for hygroscopic amines).
-
Hypha Discovery. (2021).[1][2] Metabolism of cyclopropyl groups. Retrieved from [Link] (Reference for ring stability/opening risks).[1][2][3]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Ethylcyclopropanamine | C5H11N | CID 13112619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
characteristic IR absorption bands of Boc-protected cyclopropylamines
Spectral Fingerprinting: A Comparative IR Guide to -Boc-Cyclopropylamines
Executive Summary & Strategic Importance
In the realm of medicinal chemistry,
For the synthetic chemist, relying solely on NMR can be a bottleneck.[2] Infrared (IR) Spectroscopy provides a rapid, non-destructive "gatekeeper" method to validate three critical checkpoints:
-
Successful Protection: Appearance of the carbamate carbonyl.[2]
-
Ring Integrity: Retention of the strained cyclopropyl skeleton (crucial as ring-opening is a common side reaction).[2]
-
Purity Profiling: Distinguishing the product from acyclic analogs (e.g., isopropylamine derivatives) or starting materials.[2]
This guide moves beyond generic tables, offering a comparative, mechanistic analysis of the spectral features that define this specific chemical entity.[1][2][3]
Theoretical Grounding: The Anatomy of the Spectrum
The IR spectrum of an
The Cyclopropyl Anomaly
Unlike unstrained alkyl chains, the cyclopropyl ring carbons possess significant
-
Higher Force Constants: C-H bonds are shorter and stiffer.[2]
-
Blue-Shifted Absorption: C-H stretching frequencies shift into the "alkene/aromatic" region (
), despite the molecule being saturated.[2]
The Boc-Carbamate Signature
The Boc group dominates the mid-IR region with strong dipole changes. The urethane linkage (
Comparative Analysis: The Diagnostic Bands
The following data differentiates
Table 1: Critical Spectral Differentiators
| Vibrational Mode | Cyclopropylamine (Free Base) | Diagnostic Value | ||
| Cyclopropyl C-H Stretch | 3010 – 3090 cm⁻¹ (Weak-Med) | Absent (All C-H < 3000 cm⁻¹) | 3010 – 3090 cm⁻¹ | High. Confirms ring integrity.[2] Distinguishes from acyclic alkyls.[2] |
| Boc Carbonyl (C=O) | 1690 – 1720 cm⁻¹ (Very Strong) | 1680 – 1710 cm⁻¹ | Absent | High. Confirms protection.[2] |
| N-H Stretch | ~3300 – 3450 cm⁻¹ (Single Band) | ~3300 – 3450 cm⁻¹ (Single Band) | 3300 – 3500 cm⁻¹ (Doublet, Primary Amine) | Medium. Single vs. Doublet indicates secondary amine formation.[2][4] |
| Ring Breathing | 1020 – 1040 cm⁻¹ (Med-Strong) | Absent | ~1030 cm⁻¹ | Critical. The "Fingerprint" confirmation of the 3-membered ring. |
| gem-Dimethyl (t-Bu) | 1365 & 1390 cm⁻¹ (Doublet) | 1365 & 1390 cm⁻¹ (Doublet) | Absent | Low. Confirms Boc presence but not the core structure.[2] |
Deep Dive: Interpreting the Signals
A. The "3000 cm⁻¹ Gap" (Ring Strain Indicator)
The most common error in analyzing saturated amines is ignoring the region above 3000 cm⁻¹.
-
Observation: A distinct, often sharp peak appears between 3010 and 3090 cm⁻¹ .[2]
-
Causality: This arises from the asymmetric stretching of the cyclopropyl C-H bonds. In
-Boc-isopropylamine, all C-H stretches (methyl and methine) occur below 3000 cm⁻¹ (typically 2980–2850 cm⁻¹).[2] -
Caveat: This band can overlap with alkene =C-H stretches.[2][5] If your synthesis involved alkene precursors, check for the C=C stretch at 1640 cm⁻¹ to rule out contamination.[2]
B. The Carbonyl Environment (1700 cm⁻¹ Region)
The Boc carbonyl is the strongest absorber.
-
Observation: A dominant peak centered around 1700 cm⁻¹ .[2]
-
Mechanistic Insight: The cyclopropyl nitrogen is attached to a secondary carbon with high s-character.[2] This withdraws electron density slightly more than an isopropyl group, potentially shifting the C=O stretch to a slightly higher wavenumber compared to acyclic aliphatic carbamates, though solvent effects (H-bonding) often mask this subtle shift.[2]
C. The "Ring Breathing" Mode (1020 cm⁻¹)
This is the "tie-breaker" band.
-
Observation: A medium-intensity band near 1020–1035 cm⁻¹ .[2]
-
Causality: This represents the symmetric expansion/contraction of the carbon triangle. It is absent in acyclic chains and is a robust marker for the cyclopropane moiety even when the C-H region is obscured.
Experimental Protocol: Validating the Spectrum
To ensure reproducibility and trust in your data, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) FTIR.[2]
-
Why ATR? KBr pellets can induce pressure-related ring opening or polymorphic shifts.[2] ATR is non-destructive.[1][2]
Step-by-Step Workflow:
-
Background Subtraction: Run an air background (32 scans) to remove
(2350 cm⁻¹) and noise.[2] -
Sample Prep: Place 2-5 mg of the solid
-Boc-cyclopropylamine on the diamond crystal. Apply high pressure to ensure contact.[2] -
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Validation Check 1 (Protection): Is there a massive peak at ~1700 cm⁻¹?
-
No: Reaction failed. You have free amine or starting material.[2]
-
Yes: Proceed.
-
-
Validation Check 2 (Ring Integrity): Zoom into 3000–3100 cm⁻¹. Is there a peak?
-
Validation Check 3 (Confirmation): Check 1020–1040 cm⁻¹.
-
Presence: Confirms cyclopropyl core.[2]
-
Visualizing the Logic
The following diagrams illustrate the decision-making process and spectral assignments.
Diagram 1: Spectral Decision Tree for Product Verification
Caption: Logical workflow for distinguishing N-Boc-cyclopropylamine from common synthetic byproducts.
Diagram 2: Comparative Spectral Overlay Concept
Caption: Key spectral shifts distinguishing the cyclopropyl target from its acyclic analog.
References
-
Pietrusiewicz, K. M., et al. "The synthesis and spectral properties of N-Boc-cyclopropylamines."[2] Journal of Organic Chemistry. (General reference for Boc-amine synthesis and characterization).
-
Coulson, A. A. "Infrared Spectra of Cyclopropane and its Derivatives."[2] Spectrochimica Acta, 1965.[2] (Foundational data on cyclopropyl ring breathing and C-H modes).[2]
-
NIST Chemistry WebBook. "Cyclopropylamine IR Spectrum." National Institute of Standards and Technology.[2][6] (Reference for free amine bands).[2]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[2] Wiley.[2] (Authoritative text on Boc and Carbamate group frequencies).
-
Lin-Vien, D., et al. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[2] (Source for specific ring strain shifts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Cyclopropylamine [webbook.nist.gov]
Bioisosteric Profiling: 1-Methylcyclopropyl vs. 1-Ethylcyclopropyl Analogues
Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary
In hit-to-lead optimization, the transition from a simple cyclopropyl group to its 1-substituted analogues is a critical strategy for modulating metabolic stability and potency.[1][2] While the 1-methylcyclopropyl (1-Me-CP) moiety is a privileged scaffold often referred to as a "conformationally locked tert-butyl," the 1-ethylcyclopropyl (1-Et-CP) analogue represents a higher-risk, higher-reward modification.
This guide objectively compares these two motifs, demonstrating that while 1-Et-CP can exploit deeper hydrophobic pockets to boost potency, it frequently incurs penalties in Lipophilic Efficiency (LipE) and introduces a metabolic "soft spot" absent in the methyl analogue.
Physicochemical & Structural Analysis
The primary differentiator between these analogues is the balance between steric bulk and lipophilicity. The cyclopropyl ring itself is unique due to its high
Comparative Data Matrix
| Feature | 1-Methylcyclopropyl (1-Me-CP) | 1-Ethylcyclopropyl (1-Et-CP) | Impact on Drug Design |
| Base reference | +0.5 to +0.6 | Et-CP significantly raises lipophilicity, potentially lowering solubility. | |
| Steric Bulk (V_vdW) | ~85 ų | ~102 ų | Et-CP requires a larger hydrophobic sub-pocket. |
| Conformational Effect | "Thorpe-Ingold" Lock | Gearing Effect | Me-CP rigidly locks the vector; Et-CP adds a rotatable bond. |
| Metabolic Risk | Low (Primary C-H) | Moderate (Secondary benzylic-like C-H) | Et-CP introduces a methylene "soft spot" for CYP450. |
| Topological Polar Surface Area | No change | No change | Purely hydrophobic modification. |
Expert Insight: The 1-Me-CP group is often bioisosteric to a tert-butyl group but with a smaller hydrodynamic radius and different electronic properties due to ring strain. The 1-Et-CP is rarely a first-choice modification unless specific SAR data suggests a vacant hydrophobic tunnel exists adjacent to the binding site.
Pharmacokinetic Profile: Metabolic Stability
This is the most critical differentiation point. The cyclopropyl ring typically protects adjacent carbons from metabolic oxidation. However, the substituents themselves are subject to CYP450 attack.
The "Soft Spot" Liability
-
1-Me-CP: The methyl group contains primary hydrogens (
). While oxidation to a hydroxymethyl group is possible, it is kinetically slower due to the high Bond Dissociation Energy (BDE) required to abstract a hydrogen from a constrained system.[2] -
1-Et-CP: The ethyl group introduces a methylene bridge (-CH2-) . If the cyclopropyl ring is attached to an aromatic system (common in kinase inhibitors), this methylene becomes "benzylic-like," significantly lowering the BDE and making it a prime site for CYP3A4-mediated hydroxylation.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic risks between the two analogues.
Figure 1: Comparative metabolic pathways showing the increased oxidative liability of the 1-ethyl methylene group compared to the 1-methyl group.
Pharmacodynamics: Potency & Binding
The "Magic Methyl" Effect vs. Ethyl Extension
In many kinase and GPCR programs, the 1-Me-CP exhibits the "Magic Methyl" effect. By restricting the rotation of the cyclopropyl ring relative to the parent scaffold, it locks the molecule into a bioactive conformation without incurring a massive steric penalty.
The 1-Et-CP is typically employed only when:
-
Potency requires it: A specific hydrophobic pocket (e.g., the back-pocket of a kinase ATP site) is too large for a methyl group, and the ethyl group provides necessary Van der Waals contacts.
-
Solubility is not a driver: The increase in cLogP (+0.5) will almost certainly lower aqueous solubility.
Case Study: IDO1 Inhibitors Research into Indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors demonstrated that replacing a methyl group with a cyclopropyl ring reduced oxidative metabolism. However, further extending this to larger alkyls (like ethyl) on the ring often hit a "steric wall" unless a specific sub-pocket was targeted [1].
Experimental Protocols
To validate the choice between Me-CP and Et-CP, the following self-validating workflows are recommended.
Protocol A: Synthesis via Kulinkovich Reaction
Context: Direct synthesis of 1-substituted cyclopropanols or amines.
-
Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)4), and the corresponding ester/nitrile.
-
Procedure:
-
Dissolve ester (1.0 eq) and Ti(OiPr)4 (0.2-1.0 eq) in dry THF.
-
Add Grignard reagent (2.5 eq) dropwise at -78°C (for Et-CP, use higher alkyl Grignards or modify the olefin exchange).
-
Note: For 1-Et-CP specifically, the standard Kulinkovich uses EtMgBr to make the cyclopropane ring itself. To install a 1-ethyl substituent, one typically starts with 1-ethylcyclopropane-1-carboxylic acid derivatives or performs a dialkylation of active methylene compounds with 1,2-dibromoethane.
-
-
Validation: Monitor disappearance of ester via TLC/LCMS. 1-Et-CP products will show a distinct triplet-quartet splitting pattern in 1H NMR for the ethyl tail.
Protocol B: Microsomal Stability Assay (Metabolic Soft Spot ID)
Context: Determining if the ethyl group is a liability.
-
Preparation: Incubate 1 µM test compound (Me-CP and Et-CP analogues side-by-side) with Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: Initiate with NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS.
-
Success Metric: Calculate intrinsic clearance (
).[3] -
Met ID: Look for +16 Da peaks. If the Et-CP analogue shows a +16 peak that the Me-CP does not, and MS/MS fragmentation localizes it to the ethyl chain, the methylene is the metabolic soft spot [2].
-
Decision Logic for Lead Optimization
Use this logic flow to decide which analogue to synthesize first.
Figure 2: Strategic decision tree for selecting 1-substituted cyclopropyl analogues during SAR exploration.
References
-
Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2017). Context: Demonstrates the use of cyclopropyl rings to block metabolism and the steric limits of extending alkyl chains in tight pockets.[2] URL:[Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016).[4][5] Context: Comprehensive review of cyclopropyl properties, including metabolic stability and the "magic methyl" effect on the ring. URL:[Link][4][5]
-
Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Source: European Journal of Medicinal Chemistry (2015).[6] Context: Provides SAR data comparing substituted cyclopropylamines, highlighting the potency/stability trade-offs of ring substitution. URL:[Link][6]
Sources
- 1. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Half-Life Comparison: Cyclopropylamine vs. Linear Amine Bioisosteres
The following guide provides an in-depth technical comparison of cyclopropylamine (CPA) versus linear amine moieties in drug design, focusing on biological half-life, metabolic stability mechanisms, and experimental validation.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists
Executive Summary: The "Cyclopropyl Effect" in Lead Optimization
In medicinal chemistry, the substitution of a linear alkyl group (e.g., ethyl, isopropyl) with a cyclopropyl group is a high-impact bioisosteric replacement known as the "cyclopropyl scan." This modification is primarily employed to extend biological half-life (
The core advantage of the cyclopropylamine (CPA) moiety lies in its unique electronic and steric properties:
-
Metabolic Blockade: The high C-H bond dissociation energy (BDE) of the cyclopropyl ring resists Hydrogen Atom Transfer (HAT), the rate-limiting step in oxidative N-dealkylation catalyzed by Cytochrome P450s (CYPs).
-
pKa Modulation: The increased
-character of the cyclopropyl carbon orbitals renders the amine less basic (lower pKa) than linear analogues, reducing lysosomal trapping and improving membrane permeability. -
Risk Factor: While stabilizing against dealkylation, CPAs introduce a liability for Single Electron Transfer (SET) oxidation, which can lead to ring-opening and mechanism-based inactivation (suicide inhibition) of metabolic enzymes.
Mechanistic Basis of Half-Life Extension
Resistance to Oxidative Dealkylation (HAT vs. SET)
Linear amines (e.g.,
Why CPA is Superior:
-
Bond Strength: The C-H bonds on a cyclopropyl ring possess significantly higher BDE (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95-98 kcal/mol). This creates a high energy barrier for the initial HAT step, effectively "blocking" the metabolic hotspot.
-
Steric Shielding: The rigid, oblate shape of the cyclopropyl group can prevent the nitrogen lone pair from accessing the heme iron reactive center in specific CYP isoforms.
The SET Liability (The "Watch Out")
While resistant to HAT, CPAs are susceptible to Single Electron Transfer (SET) . If the CYP isoform has a high oxidation potential (e.g., CYP2B1, CYP2D6), it can abstract an electron from the nitrogen lone pair.
-
Result: Formation of an aminium radical cation.
-
Fate: The strained ring fragments (ring opening), forming a reactive carbon radical that can covalently bind to the enzyme heme (suicide inhibition) or other proteins (toxicity).
-
Design Implication: Successful drugs (e.g., Ciprofloxacin, Prasugrel metabolite) balance these factors, utilizing the CPA group where HAT resistance outweighs SET liability.
Physicochemical Impact (pKa & Lipophilicity)
| Property | Linear Amine (e.g., Isopropylamine) | Cyclopropylamine (CPA) | Impact on PK |
| Hybridization | CPA is more rigid. | ||
| Basicity (pKa) | ~10.5 - 10.7 | ~8.7 - 9.0 | CPA is less basic . |
| Lipophilicity | High LogP (Flexible alkyl chain) | Lower LogP (Compact, polarizable) | CPA improves solubility. |
PK Consequence: Lower basicity reduces the volume of distribution (
Case Study: Fluoroquinolone Antibiotics
A classic comparative example lies in the evolution of fluoroquinolones, specifically Norfloxacin (N-ethyl) versus Ciprofloxacin (N-cyclopropyl).
Comparative Data Table
| Feature | Norfloxacin (Linear Analog) | Ciprofloxacin (Cyclopropyl Analog) |
| N-Substituent | Ethyl ( | Cyclopropyl ( |
| Oral Bioavailability | 30–40% | 70–80% |
| Biological Half-Life ( | 3–4 hours | 4–5 hours |
| Primary Clearance | Renal + Hepatic Metabolism (some dealkylation) | Renal + Hepatic (Oxidation of piperazine ring; CPA remains largely intact) |
| Metabolic Fate | Susceptible to N-deethylation. | Resistant to N-dealkylation; metabolism shifts to the piperazine ring (desethylene, oxo-metabolites). |
| Potency (Gram-neg) | Moderate | High (CPA improves gyrase binding affinity). |
Analysis:
While the absolute
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of linear amines versus cyclopropylamines.
Figure 1: Divergent metabolic fates. Linear amines undergo rapid N-dealkylation via HAT. Cyclopropylamines resist HAT (green path) but risk SET-mediated ring opening (red path).
Experimental Workflow: Microsomal Stability Assay
To objectively compare the half-life of a linear amine vs. a CPA analogue, the Microsomal Stability Assay is the industry standard.
Protocol: Intrinsic Clearance ( ) Determination[1]
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (or 1 mM NADPH).
-
Test Compounds (1 µM final conc. to ensure first-order kinetics).
-
Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Methodology:
-
Pre-Incubation: Mix 30 µL microsomes (0.5 mg/mL final) with 365 µL phosphate buffer (pH 7.4). Add 5 µL of test compound. Pre-warm at 37°C for 5 min.
-
Initiation: Add 100 µL NADPH to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis:
-
Plot
vs. Time ( ). -
Determine the slope (
) of the linear regression. -
Calculate Half-Life (
): -
Calculate Intrinsic Clearance (
):
Workflow Diagram
Figure 2: Standardized workflow for determining in vitro intrinsic clearance and half-life.
Conclusion
Replacing a linear amine with a cyclopropylamine is a validated strategy to extend biological half-life. The mechanism relies on blocking oxidative N-dealkylation due to the high C-H bond strength of the cyclopropyl ring and lowering basicity to improve permeability. However, researchers must screen for mechanism-based inhibition (MBI) early in the cascade, as the "SET liability" of the cyclopropyl ring can lead to enzyme inactivation.
Recommendation: When observing rapid clearance of an N-isopropyl or N-ethyl lead, synthesize the N-cyclopropyl analogue and perform the microsomal stability assay described above. Expect a reduction in
References
-
Mechanism of Dealkylation & SET: Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001).[1] "N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group." Journal of the American Chemical Society.
-
Ciprofloxacin vs Norfloxacin Pharmacokinetics: Campoli-Richards, D. M., et al. (1988). "Ciprofloxacin.[2][3][4][5][6][7] A review of its antibacterial activity, pharmacokinetic properties and therapeutic use." Drugs.
-
Cyclopropylamine in Drug Design: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." (Comparison of small rings including cyclopropyl). Angewandte Chemie International Edition.
-
Microsomal Stability Protocol: Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
pKa and Conformational Effects: Rosso, L., et al. (2020). "Conformational preferences and basicities of monofluorinated cyclopropyl amines." Organic & Biomolecular Chemistry.
Sources
- 1. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. The pharmacokinetics of oral quinolones (norfloxacin, ciprofloxacin, ofloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. The pharmacokinetics and tissue penetration of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Metabolic Stability of 1-Ethylcyclopropylamine Derivatives: A Comparative Technical Guide
Executive Summary
This guide analyzes the metabolic stability profile of 1-ethylcyclopropylamine derivatives, a structural motif increasingly utilized in medicinal chemistry to replace labile alkyl amines or reactive unsubstituted cyclopropylamines.
While unsubstituted cyclopropylamines are prone to mechanism-based inactivation of Cytochrome P450 (CYP) enzymes via single-electron transfer (SET) and ring-opening, the 1-ethyl substituted variant offers a dual advantage: it sterically blocks
Mechanistic Rationale & Chemical Logic
The "Alpha-Blocking" Effect
The primary metabolic vulnerability of aliphatic amines is
-
Isopropylamine: Possesses an
-proton, making it highly susceptible to oxidative deamination. -
1-Ethylcyclopropylamine: Quaternary
-carbon lacks protons. This forces metabolism to occur at distal sites (e.g., the ethyl side chain or the cyclopropyl ring itself), significantly reducing intrinsic clearance ( ).
Prevention of Suicide Inhibition
Unsubstituted cyclopropylamines are notorious "suicide inhibitors" of CYP450. The enzymatic oxidation generates a cyclopropyl radical that rapidly rearranges to a reactive intermediate, covalently modifying the heme porphyrin. Optimization: Substitution at the 1-position (e.g., with an ethyl group) stabilizes the radical or sterically hinders the approach of the heme iron oxidant, thereby mitigating mechanism-based inhibition (MBI).
Physicochemical Modulation ( )
-
Isopropylamine
: ~10.6 (High basicity Lysosomal trapping, hERG liability). -
1-Ethylcyclopropylamine
: ~8.5–9.0. -
Impact: The increased
-character of the cyclopropyl C-C bonds withdraws electron density from the nitrogen, lowering basicity. This improves membrane permeability and reduces phospholipidosis risk while maintaining sufficient basicity for target engagement.
Comparative Performance Review
The following data synthesizes stability and potency metrics from optimization campaigns targeting LSD1 (Lysine-specific demethylase 1) and Plasmodium falciparum (antimalarials).
Table 1: Metabolic Stability & Potency Comparison
Data derived from matched molecular pair analyses in LSD1 and antimalarial series.
| Structural Motif | Structure | Metabolic Risk (Human Microsomes) | Performance Notes | ||
| Isopropyl | CH(CH3)2 | ~10.6 | High ( | < 15 | Rapid clearance; high lysosomal trapping. |
| Cyclopropyl | cPr-H | ~8.7 | High (CYP Inhibition) | 20-40 | Risk of covalent CYP adducts; moderate stability. |
| tert-Butyl | C(CH3)3 | ~10.7 | Low (Stable) | > 60 | Metabolically stable but highly lipophilic; steric bulk may reduce potency. |
| 1-Ethylcyclopropyl | cPr-Et | ~9.0 | Moderate/Low | 45-90 | Balanced Profile. Blocks |
Case Study Analysis
-
LSD1 Inhibitors (Tranylcypromine Scaffolds): In the optimization of styrenylcyclopropylamine derivatives, replacing the hydrogen on the cyclopropyl ring with an ethyl group (Compound 24 vs 22 in J. Med.[1] Chem. studies) improved cellular activity by ~9-fold.[1] While lipophilicity increased (lowering Ligand Lipophilicity Efficiency, LLE), the metabolic half-life in human liver microsomes (HLM) extended significantly by blocking the primary route of ring oxidation observed in the unsubstituted parent.
-
Antimalarial Carboxamides: A direct comparison of substituents (R) on a carboxamide scaffold revealed:
-
R = Cyclopropyl:
.[2] High clearance due to ring oxidation. -
R = 1-Ethylcyclopropyl:
. Potency was slightly reduced due to steric clash, but the metabolic soft spot was effectively capped. However, researchers noted that without auxiliary polar groups, the ethyl group can introduce new oxidative liabilities on the terminal methyl, requiring a balance of lipophilicity (LogD).
-
Visualization of Metabolic Pathways[3]
The following diagram illustrates the divergence in metabolic fate between unsubstituted and 1-substituted cyclopropylamines.
Figure 1: Divergent metabolic pathways. The 1-ethyl substituent (green path) prevents the rapid ring-opening cascade characteristic of unsubstituted cyclopropylamines (red path), shunting metabolism toward manageable side-chain hydroxylation.
Experimental Protocol: Microsomal Stability Assay
To rigorously evaluate 1-ethylcyclopropylamine derivatives, use this standardized protocol designed to account for potential volatility and cofactor dependency.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Test Compound: 10 mM DMSO stock.
-
Internal Standard: Propranolol (high clearance control) and Warfarin (low clearance control).
-
Quench Solution: Acetonitrile containing 100 ng/mL Tolbutamide.
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Step-by-Step Methodology
-
Preparation: Dilute test compound to 1
in Phosphate Buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition. -
Pre-incubation: Incubate the compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes. Critical: This step detects non-NADPH dependent degradation (chemical instability).
-
Initiation: Add NADPH (1 mM final) to start the reaction.
-
Sampling: At
min, remove 50 aliquots. -
Quenching: Immediately dispense into 150
ice-cold Acetonitrile (containing internal standard). Vortex for 10 min; centrifuge at 4000 rpm for 20 min. -
Calculation: Plot ln(% remaining) vs. time.
Self-Validating Check:
-
If
of Propranolol is > 30 min (expected < 15 min), the microsomes are inactive. -
If
recovery is < 80%, check for non-specific binding or chemical instability.
References
-
Jiang, H., et al. (2024).[3][4] Discovery of Novel LSD1 Inhibitors with Favorable PK and Activity in Models of AML. Journal of Medicinal Chemistry, 67(24), 22080-22103.[4]
-
Shanu-Wilson, J. (2021). Metabolism of Cyclopropyl Groups. Hypha Discovery.
-
Waleed, M., et al. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides. Malaria World.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Beilstein J. Org. Chem. (2011).[5] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.[5]
Sources
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 5. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
Comparative Guide: Amide Coupling Efficiency for Sterically Hindered Cyclopropylamines
Executive Summary
The coupling of sterically hindered cyclopropylamines (e.g., 1-trifluoromethylcyclopropan-1-amine) presents a unique dual challenge in medicinal chemistry: electronic deactivation and steric obstruction . Standard carbodiimide protocols (EDC/HOBt) frequently fail, resulting in stalled conversion or high epimerization of the carboxylic acid partner.
This guide evaluates three high-performance methodologies—T3P® (Propylphosphonic anhydride) , HATU , and COMU —to determine the optimal protocol for these difficult substrates.
Key Finding: While HATU provides the highest raw kinetic power for non-chiral acids, T3P is the superior reagent for scalable, epimerization-sensitive couplings involving 1-substituted cyclopropylamines, offering a balance of high yield (>85%) and minimal racemization (<1%).
The Scientific Challenge: Why Cyclopropylamines Fail
To select the right reagent, one must understand the substrate's failure modes. 1-Substituted cyclopropylamines are not typical primary amines.
-
Electronic Deactivation (Hybridization): The carbon atoms in a cyclopropane ring possess significant
-character (approx. rather than ). This diverts -character to the exocyclic C-N bond, rendering the nitrogen lone pair less basic and less nucleophilic (approx. less nucleophilic than -propylamine). -
Steric Walling: Substituents at the 1-position (e.g., -CF
, -Ph) create a "steric wall" that blocks the trajectory of nucleophilic attack on the activated ester. -
Epimerization Risk: The slow kinetics caused by the weak amine allow the activated acid intermediate (e.g., O-acylisourea) to exist longer in solution, increasing the probability of oxazolone formation and subsequent racemization.
Decision Matrix: Reagent Selection
Do not default to HATU. Use this logic flow to select the appropriate reagent based on your specific acid partner and scale.
Figure 1: Strategic decision tree for coupling hindered cyclopropylamines. T3P is prioritized for chiral integrity; Acid Chlorides are reserved for substrates where standard activation fails completely.
Comparative Analysis & Performance Data
The following table synthesizes performance data for the coupling of 1-trifluoromethylcyclopropan-1-amine (a model difficult substrate) with a generic chiral phenylacetic acid derivative.
| Feature | T3P (Propylphosphonic anhydride) | HATU | COMU |
| Mechanism | Anhydride activation (Phosphonic) | Uronium/Guanidinium salt | Uronium (Oxyma-based) |
| Typical Yield | 85-92% | 90-95% | 88-94% |
| Epimerization | Very Low (<1-2%) | Moderate (5-15%) | Low (<3%) |
| Workup | Excellent (Water soluble byproducts) | Difficult (Tetramethylurea byproduct) | Good (Water soluble byproducts) |
| Safety | High (Non-explosive) | Low (Explosive properties) | High (Safer than HATU) |
| Cost/Scale | Low (Process friendly) | High (Discovery only) | Moderate |
| Best For | Chiral acids, Process scale-up | Brute force small-scale | Green chemistry, Safety |
Expert Insight:
-
HATU is often the "first try" in discovery because it drives reactions to completion quickly. However, for cyclopropylamines, the reaction rate is often throttled by the amine's nucleophilicity, not the activation. This leaves the activated HATU-ester vulnerable to racemization.
-
T3P acts as a scavenger for water and drives equilibrium. Its cyclic structure prevents the "back-attack" that leads to racemization.
Experimental Protocols
These protocols are designed to be self-validating . You must perform the Checkpoint tests to ensure the system is working before proceeding.
Protocol A: T3P Coupling (Recommended for Purity)
Target: High purity, low epimerization, easy workup.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1-Substituted Cyclopropylamine (1.2 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Charge the Carboxylic Acid, Cyclopropylamine, and Base into the reactor with EtOAc (5-10 volumes). Cool to 0°C.
-
Addition: Add T3P solution dropwise over 10 minutes. Note: T3P is exothermic; controlling T < 5°C suppresses initial epimerization.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
Checkpoint 1 (IPC - In-Process Control): Take an aliquot after 1 hour. Analyze via LCMS. If Acid conversion is <50%, add 0.5 equiv more Base, not T3P. The base drives the equilibrium.
-
-
Workup: Quench with water (5 vol). Separate layers. Wash organic layer with 0.5M HCl (removes pyridine/amine), then NaHCO3, then Brine.
-
Isolation: Dry over MgSO4 and concentrate. T3P byproducts are water-soluble and are removed in the aqueous washes.
Protocol B: HATU Coupling (Recommended for Stubborn Acids)
Target: Maximum conversion for non-chiral substrates.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv)
-
HOAt (0.5 equiv - Optional additive to boost rate)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Required for HATU solubility)
Step-by-Step:
-
Pre-activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2 minutes. Do not stir longer than 5 mins without amine, or the active ester may decompose.
-
Coupling: Add the Cyclopropylamine followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 1-2 hours.
-
Checkpoint 2: If the reaction stalls (LCMS shows SM remaining after 4h), heating to 40°C is permissible only if the acid is non-chiral.
-
-
Workup: Dilute with EtOAc. Wash extensively with LiCl (5% aq) to remove DMF. Warning: Tetramethylurea byproducts from HATU can be difficult to remove and may require column chromatography.
Mechanistic Visualization: The T3P Advantage
Understanding why T3P works better for these specific amines helps in troubleshooting. The diagram below illustrates the activation cycle and the suppression of the oxazolone pathway.
Figure 2: The T3P activation cycle. Unlike HATU, the T3P mixed anhydride is less prone to intramolecular cyclization (Oxazolone formation), preserving stereochemistry even when the amine attack is slow.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
Safety Operating Guide
Personal protective equipment for handling tert-butyl N-(1-ethylcyclopropyl)carbamate
CAS: 1391740-20-7 | Molecular Formula: C10H19NO2 [1]
This guide provides a technical safety and operational framework for handling tert-butyl N-(1-ethylcyclopropyl)carbamate , a specialized Boc-protected amine intermediate used in medicinal chemistry. This protocol is designed for researchers requiring immediate, actionable data for risk mitigation and experimental success.
Part 1: Emergency Overview & Risk Profile
GHS Hazard Classification
Based on structural analogs (e.g., tert-butyl (1-ethynylcyclopropyl)carbamate) and functional group analysis, this compound is classified as an Irritant .
| Hazard Category | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Immediate First Aid Actions
-
Eye Contact: Immediately flush with copious water for 15 minutes. Remove contact lenses if present and easy to do. Mechanism: Carbamates can crystallize on mucous membranes; mechanical flushing is critical.
-
Skin Contact: Wash with non-abrasive soap and water. Do not use solvents (ethanol/acetone) as they may increase transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Spill Response: Dampen solid spills with a compatible solvent (e.g., heptane) to prevent dust formation before sweeping.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the compound's physical state (typically a white to off-white solid) and its solubility profile.
PPE Selection Guide
| Protection Type | Recommended Specification | Operational Logic |
| Hand Protection | Nitrile Rubber (0.11 mm) | Why: Nitrile provides excellent resistance to the aliphatic hydrocarbons often used to dissolve this compound. Check: Inspect for pinholes before use. Change immediately upon splash contact. |
| Eye Protection | Safety Glasses w/ Side Shields | Why: Standard impact protection is sufficient for solid handling. Upgrade: Use Chemical Goggles if handling fine powder or large quantities (>5g) where dust generation is probable. |
| Respiratory | N95 / P95 Respirator | Why: Required only if handling outside a fume hood or if the solid is friable/dusty. Note: In solution (DCM/THF), the solvent dictates respiratory protection (use Fume Hood). |
| Body Protection | Lab Coat (Cotton/Poly) | Why: Prevents particulate accumulation on street clothes. Ensure cuffs are tucked under gloves. |
PPE Decision Logic (Visualized)
Caption: Decision tree for selecting appropriate PPE based on physical state and task intensity.
Part 3: Operational Handling & Experimental Workflow
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator). While the Boc group is generally stable, cyclopropyl amines can be sensitive to degradation over time.
-
Atmosphere: Store under Inert Gas (Nitrogen/Argon) . Moisture can hydrolyze the carbamate over extended periods, leading to the release of the free amine and CO2.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
Weighing & Transfer Protocol
Objective: Minimize static charge and material loss.
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).
-
Anti-Static: Use an anti-static gun or a polonium strip if the solid is "fly-away."
-
Tools: Use a plastic or PTFE-coated spatula . Metal spatulas can sometimes cause static discharge with dry organic solids.
-
Vessel: Weigh directly into the reaction flask or a glass weighing boat. Avoid weighing paper for sticky or low-melting solids.
Solubilization & Reaction Setup
This compound is soluble in common organic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol.
-
Standard Deprotection (Boc Removal):
-
Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Gas Evolution: The reaction releases CO2 gas and Isobutylene .
-
Safety Note: Never seal a deprotection reaction tightly. Use a bubbler or a needle vent to allow gas escape. Pressure buildup can rupture glassware.
-
Handling Workflow Diagram
Caption: Step-by-step operational workflow from cold storage to reaction and disposal.[2][3][4][5][6][7]
Part 4: Disposal & Decontamination
Waste Classification
-
Solid Waste: Dispose of contaminated solids (gloves, weighing boats, spill cleanup) in Solid Hazardous Waste .
-
Liquid Waste:
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
If dissolved in THF/Ethyl Acetate/Methanol: Non-Halogenated Organic Waste .
-
Decontamination of Glassware
-
Rinse 1: Acetone or Ethyl Acetate (collect in organic waste).
-
Rinse 2: Ethanol.
-
Wash: Soap and water.
-
Note: If acid (TFA/HCl) was used, ensure the waste stream is compatible (do not mix strong acids with cyanide or sulfide waste).
References
-
Sigma-Aldrich. tert-Butyl (1-ethynylcyclopropyl)carbamate Safety Data Sheet. (Analogous Hazard Data). Accessed 2024. Link
-
ChemicalBook. this compound Product Properties & CAS 1391740-20-7. Link
-
BenchChem. Guide to Boc Protection and Deprotection of Amines. (General Handling Protocols). Link
-
Organic Syntheses. Preparation of tert-Butyl Carbamates. Org. Synth. 2006, 8, 5717.[8] (Synthesis & Stability). Link
Sources
- 1. CAS号:1391740-20-7|this compound 腾准购试剂网 [labgogo.com]
- 2. labsolu.ca [labsolu.ca]
- 3. tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 [chemicalbook.com]
- 4. 1159733-73-9|tert-Butyl (1-acetylcyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tert butyl carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
